4-Acetylpiperidine-1-carbonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
125094-85-1 |
|---|---|
Molecular Formula |
C8H12ClNO2 |
Molecular Weight |
189.64 g/mol |
IUPAC Name |
4-acetylpiperidine-1-carbonyl chloride |
InChI |
InChI=1S/C8H12ClNO2/c1-6(11)7-2-4-10(5-3-7)8(9)12/h7H,2-5H2,1H3 |
InChI Key |
LCQBWKOWXCXGSM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCN(CC1)C(=O)Cl |
Canonical SMILES |
CC(=O)C1CCN(CC1)C(=O)Cl |
Synonyms |
1-Piperidinecarbonylchloride,4-acetyl-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
4-Acetylpiperidine-1-carbonyl chloride CAS number and properties
CAS Number: 59084-16-1
This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of 4-Acetylpiperidine-1-carbonyl chloride, a key intermediate for researchers and professionals in drug development and organic synthesis.
Chemical and Physical Properties
This compound is a reactive acyl chloride compound. It is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals.[1][2] Its bifunctional nature, containing both a reactive carbonyl chloride and a piperidine scaffold, makes it a versatile reagent in medicinal chemistry.
General Properties
| Property | Value | Reference(s) |
| CAS Number | 59084-16-1 | [3][4][5] |
| Molecular Formula | C₈H₁₂ClNO₂ | [3][4][5] |
| Molecular Weight | 189.64 g/mol | [3][5] |
| IUPAC Name | 1-acetylpiperidine-4-carbonyl chloride | [1][5] |
| Appearance | White to yellow or brown crystalline powder | [1][3] |
| Purity | Typically ≥95% | [1][3] |
Physicochemical Data
| Property | Value | Reference(s) |
| Melting Point | 135-137 °C | [3][4] |
| Boiling Point | 308.0 ± 35.0 °C at 760 mmHg (Predicted) | [2][3] |
| Density | 1.224 g/cm³ | [3][4] |
| Flash Point | 140.1 °C | [3][4] |
| Solubility | Slightly soluble in Dimethyl sulfoxide (DMSO) | [2][3][4] |
| Vapor Pressure | 0.0007 mmHg at 25°C | [3][4] |
| Refractive Index | 1.496 | [3][4] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the verification of the compound's identity and purity.
-
Mass Spectrometry: The NIST Mass Spectrometry Data Center provides reference spectra for 1-Acetylpiperidine-4-carbonyl chloride, which can be used for identification purposes.[6]
-
Infrared (IR) Spectroscopy: The characteristic feature in the IR spectrum for an acyl chloride is a strong carbonyl (C=O) stretching band appearing at a high wavenumber, typically around 1800 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom.[7] The NIST WebBook includes a gas-phase IR spectrum for the parent carboxylic acid, 1-Acetyl-4-piperidinecarboxylic acid, which shows a strong carbonyl absorption, though at a lower frequency than the acyl chloride.[8]
Experimental Protocols
Synthesis of this compound
The compound is typically prepared from its corresponding carboxylic acid, 1-acetylpiperidine-4-carboxylic acid. A common method involves reaction with a chlorinating agent like thionyl chloride (SOCl₂).
Methodology:
-
To a stirred solution of 1-acetylpiperidine-4-carboxylic acid in an inert, dry solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude this compound can be used directly in subsequent steps or purified by crystallization if necessary.
Caption: Synthesis of this compound.
Application in Amide Synthesis (Amidation)
A primary application of this compound is the acylation of amines to form amides. This reaction is fundamental in the synthesis of many pharmaceutical compounds.
General Methodology:
-
Dissolve the desired primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1-1.5 equivalents) in an inert, anhydrous solvent (e.g., dichloromethane, THF, or Cyrene™) and cool the mixture to 0 °C in an ice bath.[11][12]
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the stirred amine solution. The reaction is often exothermic.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours or until completion.
-
Upon completion, the reaction is typically quenched with water or an aqueous solution. The product can then be extracted with an organic solvent.
-
The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude amide product, which can be further purified by column chromatography or crystallization.
Caption: General workflow for amide synthesis.
Safety, Handling, and Storage
Hazard Identification:
-
Causes severe skin burns and eye damage.[1]
-
Harmful if swallowed.[1]
-
May cause respiratory irritation.
Safety Precautions:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
Storage and Stability:
-
The compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen).[3][4]
-
Store in a tightly sealed container in a cool, dry place, typically in a refrigerator.[1][3]
-
The compound is reported to be unstable at room temperature and may decompose.
References
- 1. 1-Acetylpiperidine-4-carbonyl chloride, 97%, may contain up to ca 1M free HCl 1 g | Buy Online [thermofisher.com]
- 2. biosynce.com [biosynce.com]
- 3. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester(206989-61-9) 1H NMR spectrum [chemicalbook.com]
- 4. 1-Acetylpiperidine-4-carbonyl chloride|lookchem [lookchem.com]
- 5. 1-Acetylpiperidine-4-carbonyl chloride, 97%, may contain up to ca 1M free HCl | Fisher Scientific [fishersci.ca]
- 6. 1-Acetylpiperidine-4-carbonyl chloride | C8H12ClNO2 | CID 100950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. 1-Acetyl-4-piperidinecarboxylic acid [webbook.nist.gov]
- 9. 1-ACETYLPIPERIDINE(618-42-8) 13C NMR spectrum [chemicalbook.com]
- 10. 1-ACETYLPIPERIDINE(618-42-8) 1H NMR [m.chemicalbook.com]
- 11. reddit.com [reddit.com]
- 12. pure.hud.ac.uk [pure.hud.ac.uk]
Physicochemical properties of 1-acetylpiperidine-4-carbonyl chloride
An In-depth Technical Guide on 1-Acetylpiperidine-4-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and reactivity of 1-acetylpiperidine-4-carbonyl chloride. This compound is a key intermediate in organic synthesis, particularly for the development of active ingredients in pharmaceuticals and pesticides.[1][2]
Physicochemical Properties
1-Acetylpiperidine-4-carbonyl chloride is a solid, often appearing as a white to yellow or pale orange powder or crystals.[1][3] It is characterized by its moisture sensitivity and hygroscopic nature, necessitating storage in a refrigerator under an inert atmosphere.[1][3]
Table 1: Summary of Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂ClNO₂ | [1] |
| Molar Mass | 189.64 g/mol | [1][4] |
| Melting Point | 135-137°C | [1][2][3] |
| Boiling Point | 308.0 ± 35.0 °C (Predicted) | [1][3] |
| Density | 1.224 g/cm³ | [1][3] |
| Appearance | Yellow to Pale Orange Solid | [1] |
| Solubility | Slightly soluble in DMSO | [1][3] |
| Flash Point | 140.1°C | [1][3] |
| Vapor Pressure | 0.0007 mmHg at 25°C | [1][3] |
| Refractive Index | 1.496 | [1][3] |
| pKa | -1.59 ± 0.40 (Predicted) | [1][3] |
| LogP | 0.171 | [5] |
| Stability | Moisture sensitive; unstable at room temperature.[1][4] | |
| CAS Number | 59084-16-1 | [1] |
Experimental Protocols
Synthesis of 1-Acetylpiperidine-4-carbonyl chloride
A common method for the synthesis of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The following is a generalized protocol for this transformation.
Methodology:
-
Reaction Setup: 1-Acetylpiperidine-4-carboxylic acid is dissolved in an inert anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Chlorinating Agent: A stoichiometric excess of thionyl chloride or oxalyl chloride is added dropwise to the solution at a controlled temperature, typically 0°C, to manage the exothermic reaction. A catalytic amount of dimethylformamide (DMF) is often added when using oxalyl chloride.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of gaseous byproducts (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride) ceases.
-
Isolation of Product: The solvent and excess chlorinating agent are removed under reduced pressure. The crude 1-acetylpiperidine-4-carbonyl chloride is then purified, typically by recrystallization or distillation under high vacuum, to yield the final product.
References
- 1. chembk.com [chembk.com]
- 2. biosynce.com [biosynce.com]
- 3. 1-Acetylpiperidine-4-carbonyl chloride|lookchem [lookchem.com]
- 4. 1-Acetylpiperidine-4-carbonyl Chloride Supplier & Manufacturer China | Price, Uses, Safety Data, COA & SDS [pipzine-chem.com]
- 5. 1-Acetylpiperidine-4-carbonyl chloride | SIELC Technologies [sielc.com]
An In-depth Technical Guide on the Structural Analysis and Characterization of 4-Acetylpiperidine-1-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis and characterization of 4-Acetylpiperidine-1-carbonyl chloride, a key intermediate in organic synthesis and drug discovery. This document outlines its chemical properties, synthesis, and the analytical techniques employed for its characterization, presented in a format tailored for researchers and professionals in the field.
Chemical Identity and Physical Properties
This compound is a heterocyclic compound featuring a piperidine ring N-acylated with an acetyl group and substituted at the 4-position with a carbonyl chloride group. This bifunctional nature makes it a versatile building block in the synthesis of more complex molecules.
Table 1: Chemical Identifiers and Physical Properties
| Parameter | Value | Reference |
| Chemical Name | This compound | [1][2] |
| CAS Number | 59084-16-1 | [1][2] |
| Molecular Formula | C₈H₁₂ClNO₂ | [1][2] |
| Molecular Weight | 189.64 g/mol | [1] |
| Appearance | White to yellow powder | [3] |
| Melting Point | 135-137 °C | [1] |
| Boiling Point | 308 °C at 760 mmHg | [1] |
| Density | 1.224 g/cm³ | [1] |
| Solubility | Slightly soluble in DMSO | [1] |
Synthesis of this compound
The primary synthetic route to this compound involves the reaction of 1-acetylpiperidine-4-carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).
Experimental Protocol: Synthesis
Objective: To synthesize this compound from 1-acetylpiperidine-4-carboxylic acid.
Materials:
-
1-Acetylpiperidine-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen), a round-bottom flask is charged with 1-acetylpiperidine-4-carboxylic acid.
-
Anhydrous dichloromethane is added to suspend the starting material.
-
Thionyl chloride (typically 1.5 to 2.0 equivalents) is added dropwise to the stirred suspension at room temperature.
-
After the addition is complete, the reaction mixture is gently heated to reflux (around 40 °C for DCM) and maintained for 2-4 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC by observing the disappearance of the starting material).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator. Care should be taken to trap the volatile and corrosive byproducts.
-
The resulting crude this compound can be used directly for subsequent reactions or purified further if necessary. Due to its reactivity, especially towards moisture, it is often generated in situ or used immediately.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Structural Characterization
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive structural elucidation and purity assessment of this compound.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl protons, and the piperidine ring protons. The protons adjacent to the nitrogen and the carbonyl chloride group will be deshielded and appear at a lower field.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the two carbonyl carbons (acetyl and carbonyl chloride), the acetyl methyl carbon, and the carbons of the piperidine ring.
Table 2: Predicted NMR Spectral Data
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Acetyl CH₃ | ~2.1 (s) | ~21 |
| Piperidine CH₂ (adjacent to N) | ~3.5-3.8 (m) | ~45-50 |
| Piperidine CH₂ | ~1.6-2.0 (m) | ~25-30 |
| Piperidine CH | ~2.8-3.2 (m) | ~40-45 |
| Acetyl C=O | - | ~169 |
| Carbonyl Chloride C=O | - | ~175 |
Note: The predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.
3.1.2. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups. The carbonyl chloride stretching vibration is expected at a higher wavenumber compared to the amide carbonyl stretch due to the inductive effect of the chlorine atom.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Carbonyl Chloride) | 1780 - 1815 | Strong |
| C=O (Amide) | 1630 - 1660 | Strong |
| C-N Stretch | 1100 - 1300 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |
3.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be expected at m/z 189 (for ³⁵Cl) and 191 (for ³⁷Cl) in an approximate 3:1 ratio.
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Possible Fragment | Notes |
| 189/191 | [C₈H₁₂ClNO₂]⁺ | Molecular ion peak |
| 154 | [M - Cl]⁺ | Loss of a chlorine radical |
| 146 | [M - COCl]⁺ | Loss of the carbonyl chloride group |
| 126 | [M - COCl - H₂O]⁺ | Subsequent loss of water |
| 43 | [CH₃CO]⁺ | Acetyl cation, often the base peak |
Chromatographic Analysis
Chromatographic techniques are crucial for assessing the purity of this compound and for monitoring the progress of its synthesis.
3.2.1. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for purity analysis.[4]
Experimental Protocol: HPLC Analysis
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape. A typical starting point could be a 50:50 (v/v) mixture of acetonitrile and water.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the carbonyl chromophore absorbs (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
3.2.2. Gas Chromatography (GC)
GC can also be used for purity assessment, particularly for checking for volatile impurities.
Experimental Protocol: GC Analysis
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (GC-MS).
-
Detector Temperature: 300 °C.
-
Carrier Gas: Helium or Nitrogen.
Diagram 2: Characterization Workflow
Caption: Workflow for the structural characterization and purity analysis.
Safety and Handling
This compound is an acyl chloride and should be handled with appropriate safety precautions. It is moisture-sensitive and will react with water to release hydrochloric acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. For specific applications, further optimization of the outlined protocols may be necessary.
References
- 1. 1-Acetylpiperidine-4-carbonyl chloride|lookchem [lookchem.com]
- 2. 1-Acetyl-piperidine-4-carbonyl chloride | 59084-16-1 [sigmaaldrich.com]
- 3. 1-Acetylpiperidine-4-carbonyl chloride, 97%, may contain up to ca 1M free HCl 1 g | Buy Online [thermofisher.com]
- 4. 1-Acetylpiperidine-4-carbonyl chloride | SIELC Technologies [sielc.com]
Spectroscopic Profile of 4-Acetylpiperidine-1-carbonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Acetylpiperidine-1-carbonyl chloride (CAS No: 59084-16-1), a key intermediate in various synthetic applications. Due to the limited availability of public experimental spectra, this document presents a combination of experimental mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the compound's structure.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.8 - 4.2 | Multiplet | 2H | Axial H on C2, C6 |
| ~2.8 - 3.2 | Multiplet | 2H | Equatorial H on C2, C6 |
| ~2.5 - 2.8 | Multiplet | 1H | H on C4 |
| ~2.15 | Singlet | 3H | -C(O)CH₃ |
| ~1.8 - 2.1 | Multiplet | 2H | Axial H on C3, C5 |
| ~1.5 - 1.8 | Multiplet | 2H | Equatorial H on C3, C5 |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~170 - 172 | -C(O)Cl |
| ~169 | -N-C(O)CH₃ |
| ~45 - 50 | C2, C6 |
| ~40 - 45 | C4 |
| ~28 - 32 | C3, C5 |
| ~21 | -C(O)CH₃ |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~1780 - 1815 | C=O stretch (acid chloride) |
| ~1640 - 1660 | C=O stretch (amide) |
| ~2850 - 2950 | C-H stretch (aliphatic) |
| ~1400 - 1470 | C-H bend (aliphatic) |
| ~1100 - 1300 | C-N stretch |
Table 4: Experimental Mass Spectrometry Data [1]
| m/z | Interpretation |
| 189 | [M]⁺ Molecular ion |
| 126 | [M - COCl]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the general workflow for spectroscopic analysis.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Typical parameters: spectral width of 16 ppm, pulse width of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters: spectral width of 240 ppm, pulse width of 30 degrees, relaxation delay of 2 seconds, and 1024-4096 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and calibrate the chemical shifts relative to the TMS signal (0.00 ppm for ¹H and ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) or a direct-infusion electrospray ionization-mass spectrometer (ESI-MS).
-
Sample Preparation (for GC-MS):
-
Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Acquisition:
-
Gas Chromatograph (GC) Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Speed: 2 scans/second.
-
-
-
Data Processing:
-
Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound.
-
Extract the mass spectrum of the peak of interest.
-
Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with the predicted fragmentation of the proposed structure.
-
References
Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2][3] Its three-dimensional structure allows for precise spatial orientation of substituents, making it a powerful tool for optimizing drug-target interactions. This technical guide provides an in-depth overview of the synthesis and reactivity of piperidine derivatives. It covers key synthetic methodologies, including catalytic hydrogenation, reductive amination, cycloaddition reactions, and modern asymmetric approaches. The guide also explores the functionalization of the piperidine ring and presents quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for professionals in drug discovery and development.
Synthesis of Piperidine Derivatives
The construction of the piperidine core is a central task in synthetic organic chemistry. A variety of methods have been developed, ranging from classical cyclization reactions to modern catalytic asymmetric transformations.
Catalytic Hydrogenation of Pyridines
One of the most direct and atom-economical methods for synthesizing piperidines is the hydrogenation of readily available pyridine precursors.[4][5][6] This approach typically involves the use of transition metal catalysts, such as rhodium, ruthenium, or palladium, under a hydrogen atmosphere.[5][6][7] While effective, the aromaticity of the pyridine ring often necessitates harsh reaction conditions, including high pressures and temperatures.[7][8] Recent advancements have focused on developing more efficient catalysts that operate under milder conditions.[7][8]
Reductive Amination
Intramolecular reductive amination of dicarbonyl compounds, such as dialdehydes or ketoaldehydes, is a powerful strategy for constructing the piperidine ring.[2][9][10] This method involves the formation of an imine or enamine intermediate from a linear precursor containing an amine and one or more carbonyl groups, followed by in situ reduction to yield the cyclized piperidine. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are common reducing agents for this transformation.[9][11]
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction, a type of pericyclic reaction, provides a convergent route to substituted tetrahydropyridines, which can be subsequently reduced to piperidines.[3][12][13][14] This reaction involves the [4+2] cycloaddition of an imine (the dienophile) with a diene.[15] The use of chiral catalysts or auxiliaries can render this reaction enantioselective, providing access to optically active piperidine precursors. The reaction can proceed via a concerted mechanism or a stepwise Mannich-Michael pathway, depending on the substrates and catalysts used.[14][15]
Asymmetric Synthesis of Chiral Piperidines
The demand for enantiomerically pure piperidine derivatives has driven the development of numerous asymmetric synthetic methods. A notable modern approach is the rhodium-catalyzed asymmetric reductive Heck reaction, which allows for the synthesis of enantioenriched 3-substituted piperidines from dihydropyridine precursors and boronic acids.[16][17][18][19] This method demonstrates high yields and excellent enantioselectivity across a broad range of substrates.[17][18]
Data Presentation: Synthesis of Piperidine Derivatives
The following tables summarize quantitative data for selected synthetic methods.
Table 1: Catalytic Hydrogenation of Substituted Pyridines
| Entry | Substrate | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Pyridine | Ru-Pd/Ac | 100°C, 3.0 MPa H₂ | >99 | [5] |
| 2 | 2-Methylpyridine | Ru-Pd/Ac | 100°C, 3.0 MPa H₂ | 100 | [5] |
| 3 | 4-Methylpyridine | Ru-Pd/Ac | 100°C, 3.0 MPa H₂ | ~95 | [5] |
| 4 | Pyridine | Rh/C (electrocatalytic) | Ambient Temp & Pressure | 98 |[7] |
Table 2: Asymmetric Synthesis of 3-Aryl-Tetrahydropyridines via Rh-Catalyzed Reductive Heck Reaction
| Entry | Aryl Boronic Acid | Ligand | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | (S)-Segphos | 81 | 96 | [18] |
| 2 | 4-Tolylboronic acid | (S)-Segphos | 85 | 96 | [17] |
| 3 | 4-Methoxyphenylboronic acid | (S)-Segphos | 84 | 97 | [17] |
| 4 | 4-Chlorophenylboronic acid | (S)-Segphos | 79 | 95 |[17] |
Experimental Protocols
Protocol for Rh-Catalyzed Asymmetric Reductive Heck Reaction
This protocol is adapted from Mishra, S. et al., J. Am. Chem. Soc., 2023.[17]
Materials:
-
[Rh(cod)OH]₂ (di-μ-hydroxobis(1,5-cyclooctadiene)dirhodium(I))
-
(S)-Segphos ligand
-
Cesium hydroxide (CsOH) aqueous solution (50 wt%)
-
Aryl boronic acid
-
Phenyl pyridine-1(2H)-carboxylate (dihydropyridine substrate)
-
Toluene, Tetrahydrofuran (THF), Water (degassed)
-
Diethyl ether (Et₂O)
-
Silica gel
Procedure:
-
To a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).
-
Seal the vial with a rubber septum, evacuate, and backfill with argon (repeat three times).
-
Add toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (180 µL, 1 mmol, 2.0 equiv).
-
Stir the resulting catalyst solution at 70°C for 10 minutes.
-
Add the aryl boronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine substrate (0.5 mmol, 1.0 equiv).
-
Stir the reaction mixture at 70°C for 20 hours.
-
Upon completion, cool the mixture to room temperature and dilute with Et₂O (5 mL).
-
Pass the mixture through a short plug of silica gel, washing the plug with an additional 20 mL of Et₂O.
-
Remove the solvents under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted tetrahydropyridine.[17]
General Protocol for Catalytic Hydrogenation of Pyridine
This is a generalized protocol based on common literature procedures.[5][6]
Materials:
-
Pyridine derivative
-
Heterogeneous catalyst (e.g., 5% Ru/C or 10% Pd/C)
-
Solvent (e.g., ethanol, methanol, or acetic acid)
-
High-pressure autoclave/hydrogenator
Procedure:
-
Charge a high-pressure autoclave with the pyridine derivative and a suitable solvent.
-
Add the catalyst (typically 1-10 mol% loading).
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-10 MPa).
-
Heat the reaction mixture to the target temperature (e.g., 80-120°C) with vigorous stirring.
-
Monitor the reaction progress by analyzing aliquots (e.g., by GC-MS or TLC).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude piperidine product, which can be further purified if necessary.
Reactivity of the Piperidine Scaffold
Functionalization of a pre-existing piperidine ring is a key strategy for generating analogues in drug discovery programs.
N-Functionalization
The nitrogen atom of the piperidine ring is a nucleophilic and basic center, making it the most common site for functionalization. Reactions such as alkylation, acylation, arylation, and sulfonylation are routinely employed to introduce a wide variety of substituents at the nitrogen atom, which can modulate the compound's polarity, basicity, and pharmacological properties.
C-H Functionalization
Direct functionalization of the C-H bonds of the piperidine ring is a modern and powerful strategy for late-stage modification of complex molecules.[5][19][20] This approach avoids the need for pre-functionalized starting materials. Rhodium and palladium-catalyzed reactions have been developed for the site-selective arylation, alkylation, and amination of C-H bonds at the C2, C3, and C4 positions, often guided by a directing group on the piperidine nitrogen.[5][13][19]
Application in Medicinal Chemistry: A Case Study of Niraparib
Niraparib is an orally active, selective poly (ADP-ribose) polymerase (PARP) inhibitor that contains a chiral 3-substituted piperidine moiety.[16][18][21] It is approved for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.[1][22]
Mechanism of Action: PARP enzymes are critical for the repair of DNA single-strand breaks (SSBs) via the base excision repair pathway.[1] In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the cells become highly dependent on PARP for survival.[1][16] Niraparib inhibits PARP-1 and PARP-2, which leads to the accumulation of unrepaired SSBs.[21][22] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs).[23] In HR-deficient cancer cells, these DSBs cannot be repaired efficiently, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death—a concept known as synthetic lethality.[21][23]
Mandatory Visualizations
Signaling Pathway: PARP Inhibition by Niraparib
Caption: Mechanism of Action for Niraparib via PARP Inhibition.
Experimental Workflow: General Piperidine Synthesis
Caption: General workflow for piperidine derivative synthesis.
Conclusion
The piperidine scaffold remains a highly valuable and versatile component in modern medicinal chemistry. The continuous evolution of synthetic methodologies, particularly in the realm of asymmetric catalysis and C-H functionalization, has expanded the accessible chemical space for piperidine-containing compounds. A thorough understanding of the synthesis and reactivity of this privileged heterocycle is essential for drug discovery professionals aiming to design and develop the next generation of therapeutics. This guide provides a foundational overview of these key aspects, serving as a resource for the rational design and synthesis of novel piperidine derivatives.
References
- 1. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. soc.chim.it [soc.chim.it]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. | Sigma-Aldrich [sigmaaldrich.com]
- 16. urology-textbook.com [urology-textbook.com]
- 17. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 18. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 21. go.drugbank.com [go.drugbank.com]
- 22. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
The Versatility of 4-Acetylpiperidine-1-carbonyl chloride: A Technical Guide for Organic Synthesis in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex and biologically active molecules. Among these, 4-Acetylpiperidine-1-carbonyl chloride has emerged as a versatile and valuable scaffold. Its inherent structural features—a reactive acyl chloride for facile amide or ester bond formation, a piperidine ring common in many pharmaceuticals, and an acetyl group that can be further functionalized—make it a powerful tool in the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the role of this compound as a key building block, offering detailed experimental protocols, quantitative data, and logical workflows to aid researchers in its effective utilization. The piperidine moiety is a prevalent structural motif in numerous approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties.[1] The strategic incorporation of this scaffold via building blocks like this compound can significantly accelerate drug discovery programs.
Core Properties and Reactivity
This compound is a bifunctional molecule that serves as an excellent starting point for the introduction of a substituted piperidine ring into a target molecule.
Key Reactive Sites:
-
Acyl Chloride: This is the primary site of reactivity, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, most notably amines and alcohols, to form stable amide and ester linkages, respectively. This reaction is typically rapid and high-yielding.
-
Acetyl Group: The methyl ketone of the acetyl group provides a handle for further synthetic transformations, such as alpha-functionalization, reduction to an alcohol, or conversion to an oxime, enabling the generation of diverse compound libraries.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for reaction planning and safety considerations.
| Property | Value | Reference |
| CAS Number | 59084-16-1 | [2] |
| Molecular Formula | C₈H₁₂ClNO₂ | [2] |
| Molecular Weight | 189.64 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 135-137 °C | [3] |
| Boiling Point | 308.0 ± 35.0 °C at 760 mmHg | [3] |
| Purity | ≥95% | [2] |
| Storage | Room temperature, under inert atmosphere | [3] |
Application in the Synthesis of Bioactive Molecules: A Case Study in AKT Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, the development of AKT inhibitors is a major focus of oncology drug discovery. The piperidine scaffold is a common feature in many potent and selective AKT inhibitors.
While a direct synthesis of a marketed drug from this compound is not readily found in the public domain, we can extrapolate its utility from the synthesis of structurally related potent AKT inhibitors. For instance, the synthesis of a series of potent pan-AKT inhibitors bearing a piperidin-4-yl side chain has been reported, with compound 10h identified as a lead candidate with an AKT1 IC₅₀ of 24.3 nM.[3]
The core of these inhibitors often features a piperidine-4-carboxamide linkage. The following section provides a detailed, representative experimental protocol for the synthesis of a key intermediate that could be derived from this compound, leading to a similar class of AKT inhibitors.
Experimental Protocol: Synthesis of a Piperidine-4-carboxamide Intermediate
This protocol outlines the synthesis of an N-aryl-1-acetylpiperidine-4-carboxamide, a key intermediate that can be further elaborated to generate potent AKT inhibitors.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of a piperidine-4-carboxamide intermediate.
Materials:
-
This compound (1.0 eq)
-
4-Amino-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (2.0 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) and anhydrous pyridine (2.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-acetylpiperidine-4-carboxamide.
Expected Yield and Characterization:
While the exact yield for this specific reaction is not published, similar acylation reactions typically proceed in good to excellent yields (70-95%). The final product should be characterized by standard analytical techniques:
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the piperidine ring protons, the acetyl methyl protons, and the pyrazolopyrimidine protons. |
| ¹³C NMR | Resonances for the carbonyl carbons (amide and ketone), and the carbons of the piperidine and pyrazolopyrimidine rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated exact mass of the product. |
| Purity (HPLC) | >95% |
Logical Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow from the building block to a potential drug candidate, including the key synthetic steps and subsequent biological evaluation.
Caption: A generalized workflow for the utilization of this compound in drug discovery.
Conclusion
This compound stands out as a highly valuable and versatile building block in the arsenal of the modern organic and medicinal chemist. Its predictable reactivity and the prevalence of the piperidine scaffold in bioactive molecules make it an attractive starting material for the synthesis of novel therapeutics. The ability to readily form robust amide and ester linkages, coupled with the potential for further functionalization of the acetyl group, provides a streamlined path to generating diverse chemical libraries for biological screening. The case study of its potential application in the synthesis of AKT inhibitors underscores its relevance in contemporary drug discovery efforts targeting critical signaling pathways in diseases such as cancer. By providing detailed protocols and a clear understanding of its reactivity, this guide aims to empower researchers to fully leverage the synthetic potential of this compound in their quest for new and improved medicines.
References
- 1. 1-Acetyl-N-hydroxy-4-{[4-(phenylthio)phenyl]sulfonyl}-piperidine-4-carboxamide | C20H22N2O5S2 | CID 11705503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride
For Immediate Release
For researchers, scientists, and professionals in drug development, the stability and handling of reagents are paramount to ensuring experimental reproducibility and the integrity of results. This technical guide provides an in-depth analysis of the moisture sensitivity and stability of 4-Acetylpiperidine-1-carbonyl chloride, a key building block in organic synthesis. Due to the limited availability of specific quantitative stability data in public literature, this guide combines known properties of the target molecule with established principles and experimental protocols for the broader class of acyl chlorides.
Core Properties and Inherent Instability
This compound is recognized as a moisture-sensitive and hygroscopic compound.[1][2][3] Its reactivity stems from the acyl chloride functional group, which is highly susceptible to nucleophilic attack by water. This inherent reactivity necessitates specific handling and storage conditions to maintain its chemical integrity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C8H12ClNO2 | [1][3][4] |
| Molecular Weight | 189.64 g/mol | [1] |
| Appearance | White to yellow or brown powder/crystals | [1][4] |
| Melting Point | 131-137 °C | [1][2][3] |
| Boiling Point | 308 °C at 760 mmHg | [1][2] |
| Sensitivity | Moisture Sensitive, Hygroscopic | [1][2][3] |
| Storage Conditions | Store in a refrigerator under an inert atmosphere. | [1][2] |
The presence of "up to ca 1M free HCl" noted in some commercial supplies of this reagent underscores its tendency to degrade, likely through hydrolysis upon exposure to ambient moisture.[3][4]
The Hydrolysis Pathway: A Fundamental Reaction
The primary degradation pathway for this compound in the presence of moisture is hydrolysis. Acyl chlorides readily react with water to form the corresponding carboxylic acid and hydrochloric acid.[5] This reaction is typically rapid and exothermic. The mechanism for the hydrolysis of acyl chlorides can vary from a bimolecular nucleophilic addition-elimination to a unimolecular (SN1) pathway, depending on the substituents and reaction conditions.[1][2][6]
Caption: Hydrolysis pathway of this compound.
Experimental Protocols for Stability and Moisture Assessment
Stability Assessment via HPLC with Derivatization
Direct analysis of highly reactive acyl chlorides by HPLC can be challenging. A common strategy involves derivatization to convert the acyl chloride into a more stable compound, which can then be quantified.[7][8][9][10]
Objective: To quantify the remaining this compound and its primary degradant (the corresponding carboxylic acid) over time under defined storage conditions (e.g., varying humidity and temperature).
Methodology:
-
Sample Preparation and Stressing:
-
Prepare samples of this compound in a controlled inert atmosphere (glovebox).
-
Expose the samples to various stress conditions (e.g., 25°C/60% RH, 40°C/75% RH) in stability chambers for predetermined time points (e.g., 0, 24, 48, 72 hours).
-
-
Derivatization:
-
At each time point, accurately weigh a portion of the stressed sample in an inert atmosphere.
-
Dissolve the sample in a suitable anhydrous aprotic solvent (e.g., acetonitrile).
-
Add a derivatizing agent. A common choice is an amine or an alcohol, such as anhydrous methanol or 2-nitrophenylhydrazine, which reacts with the acyl chloride to form a stable ester or amide derivative, respectively.[7][9][10]
-
Allow the reaction to proceed to completion under controlled conditions (e.g., room temperature for 30 minutes).[8]
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the derivative and the parent carboxylic acid.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare calibration standards of the derivatized this compound and the carboxylic acid degradant.
-
Calculate the concentration of the parent compound and its degradant in the stressed samples against the calibration curves.
-
Caption: A typical experimental workflow for stability testing of acyl chlorides.
Moisture Content Determination by Karl Fischer Titration
Karl Fischer (KF) titration is a highly specific and sensitive method for determining water content. For reactive compounds like acyl chlorides, care must be taken to avoid side reactions with the KF reagents.
Objective: To determine the water content of a sample of this compound.
Methodology:
-
Instrument Setup:
-
Use a coulometric or volumetric Karl Fischer titrator. Coulometric is preferred for very low water content.[11]
-
Ensure the titration cell is dry and sealed from atmospheric moisture.
-
-
Reagent Selection:
-
Use specialized Karl Fischer reagents for aldehydes and ketones if there is a risk of side reactions, although the primary reactivity is with the acyl chloride group.
-
The solvent should be anhydrous and compatible with the sample (e.g., a mixture of methanol and chloroform).
-
-
Sample Handling:
-
All sample handling must be performed in a dry, inert atmosphere (e.g., a glovebox with low humidity).
-
Use a gas-tight syringe to transfer the sample into the titration vessel to prevent exposure to ambient air.
-
-
Titration:
-
Introduce a precisely weighed amount of the sample into the pre-tared titration vessel.
-
The instrument will automatically titrate the water present in the sample with the KF reagent.
-
The endpoint is detected potentiometrically.
-
-
Calculation:
-
The instrument's software calculates the water content, typically expressed as a percentage or in parts per million (ppm).
-
Handling and Storage: A Logic for Maintaining Integrity
Given its high sensitivity to moisture, strict adherence to proper handling and storage protocols is crucial.
-
Storage: The compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and refrigerated.[1][2]
-
Handling: Operations involving this compound should be carried out in a glovebox or under a stream of dry, inert gas.[12] Avoid contact with skin and eyes, and use appropriate personal protective equipment (PPE), as the compound and its hydrolysis product (HCl) are corrosive.[2][5]
-
Dispensing: Use dry syringes or cannulas for transferring solutions. For solid dispensing, work quickly in an inert atmosphere. It is advisable to aliquot the material into smaller, single-use quantities to avoid repeated exposure of the main stock to potential atmospheric moisture.[12]
Caption: A logical workflow for the proper handling of moisture-sensitive reagents.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. labinsights.nl [labinsights.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. savemyexams.com [savemyexams.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. development-and-validation-of-a-general-derivatization-hplc-method-for-the-trace-analysis-of-acyl-chlorides-in-lipophilic-drug-substances - Ask this paper | Bohrium [bohrium.com]
- 9. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Karl Fischer water content titration - Scharlab [scharlab.com]
- 12. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
An In-depth Technical Guide to the Safety, Handling, and Storage of 4-Acetylpiperidine-1-carbonyl chloride
This guide provides comprehensive safety, handling, and storage precautions for 4-Acetylpiperidine-1-carbonyl chloride (CAS No. 59084-16-1), intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is corrosive and can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed.[1]
GHS Hazard Pictograms:
-
GHS05: Corrosion[2]
Signal Word: Danger[2]
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[2]
-
H318: Causes serious eye damage.[2]
-
R22: Harmful if swallowed.[1]
-
R34: Causing burns.[1]
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P310: Immediately call a POISON CENTER or doctor/physician.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 59084-16-1 | [4] |
| Molecular Formula | C₈H₁₂ClNO₂ | [5][6] |
| Molecular Weight | 189.64 g/mol | [5] |
| Appearance | White solid or yellow powder | [2][5] |
| Melting Point | 135-137°C | |
| Boiling Point | 308.0 ± 35.0 °C at 760 mmHg | |
| Flash Point | 140.1 ± 25.9 °C | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Solubility | Slightly soluble in Dimethyl sulfoxide (DMSO) | [1] |
Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure risk.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4][7]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][7]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][8]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Handle with gloves, which must be inspected prior to use.[9]
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[9][10]
General Hygiene Practices
-
Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[11]
-
Do not ingest. If swallowed, seek immediate medical assistance.[4]
Storage and Incompatibility
Proper storage is crucial to maintain the chemical's stability and prevent hazardous reactions.
-
Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][7][9] Store in a corrosives area.[4] The material is hygroscopic and moisture-sensitive; store under an inert atmosphere.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, water, alcohols, amines, and metals.[4][7][11][12]
First Aid Measures
In the event of exposure, immediate medical attention is required.
-
General Advice: Show the safety data sheet to the doctor in attendance.[4]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4][9] Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[4]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water. Call a physician immediately.[4][9]
-
In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[4]
-
If Swallowed: Rinse mouth. DO NOT induce vomiting. Call a physician or poison control center immediately.[4]
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full turnout gear.[9][11]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Evacuate personnel to safe areas. Ensure adequate ventilation. Avoid dust formation and breathing dust.[9][11]
-
Environmental Precautions: Do not let the product enter drains.[9][11]
-
Methods for Cleaning Up: Sweep up and shovel into suitable, closed containers for disposal. Avoid creating dust.[4][9]
Experimental Protocols
Detailed experimental protocols involving this compound are specific to individual research applications and are not available in standard safety data sheets. Researchers must develop and validate their own protocols in accordance with institutional safety guidelines and regulatory requirements.
Visual Workflows
The following diagrams illustrate key safety and emergency workflows.
Caption: Risk assessment and control workflow for handling the chemical.
Caption: Emergency response workflow for an accidental spill.
References
- 1. biosynce.com [biosynce.com]
- 2. 1-Acetyl-piperidine-4-carbonyl chloride | 59084-16-1 [sigmaaldrich.com]
- 3. southwest.tn.edu [southwest.tn.edu]
- 4. fishersci.com [fishersci.com]
- 5. 1-Acetylpiperidine-4-carbonyl chloride|lookchem [lookchem.com]
- 6. 1-Acetylpiperidine-4-carbonyl chloride, 97%, may contain up to ca 1M free HCl 1 g | Buy Online [thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.com [capotchem.com]
- 10. capotchem.cn [capotchem.cn]
- 11. peptide.com [peptide.com]
- 12. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Key Reactive Sites of 4-Acetylpiperidine-1-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetylpiperidine-1-carbonyl chloride is a bifunctional molecule of significant interest in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive analysis of the key reactive sites of this compound, focusing on the electrophilic nature of its two carbonyl groups and the nucleophilic potential of the piperidine nitrogen. Through an examination of its chemical properties, reactivity, and spectroscopic data, this document aims to equip researchers with the foundational knowledge required for its effective utilization in synthetic organic chemistry.
Chemical Structure and Properties
This compound possesses a unique structure featuring a piperidine ring N-acylated with an acetyl group and substituted at the 4-position with a highly reactive carbonyl chloride moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 59084-16-1 | [1] |
| Molecular Formula | C₈H₁₂ClNO₂ | [2] |
| Molecular Weight | 189.64 g/mol | [3] |
| Appearance | White to cream to orange to brown crystals or powder | [1] |
| Melting Point | 135-137 °C | [3] |
| Boiling Point | 308.0 ± 35.0 °C (Predicted) | [3] |
| Solubility | Soluble in many organic solvents like dichloromethane. Reacts with water. |
Key Reactive Sites and Reactivity
The reactivity of this compound is dominated by the presence of two key electrophilic centers and one potentially nucleophilic center. The interplay of these sites dictates the molecule's role in chemical synthesis.
The Highly Electrophilic Carbonyl Chloride Group
The primary and most reactive site on the molecule is the carbonyl carbon of the acyl chloride at the C-4 position of the piperidine ring.
-
Electronic Effects: The carbon atom of the carbonyl chloride is rendered highly electrophilic due to the strong electron-withdrawing inductive effects of both the chlorine and oxygen atoms. This creates a significant partial positive charge on the carbon, making it highly susceptible to nucleophilic attack.
-
Nucleophilic Acyl Substitution: The acyl chloride group readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles. This is the most common and synthetically useful reaction pathway for this molecule. The general mechanism proceeds via a tetrahedral intermediate, followed by the elimination of the chloride ion, a good leaving group.
Typical Reactions:
-
Hydrolysis: Reacts vigorously with water to form the corresponding carboxylic acid.
-
Alcoholysis: Reacts with alcohols to form esters.
-
Aminolysis: Reacts with primary and secondary amines to form amides. This is a particularly important reaction in drug discovery for linking molecular fragments.
-
Friedel-Crafts Acylation: Can act as an acylating agent for aromatic compounds in the presence of a Lewis acid catalyst.
The Less Electrophilic Acetyl Group
The carbonyl carbon of the N-acetyl group is the second electrophilic site.
-
Reduced Electrophilicity: Compared to the carbonyl chloride, the acetyl carbonyl is significantly less electrophilic. This is due to the resonance donation of the lone pair of electrons from the adjacent nitrogen atom into the carbonyl group. This delocalization of electrons reduces the partial positive charge on the acetyl carbonyl carbon.
dot
Caption: Resonance delocalization in the N-acetyl group.
-
Selective Reactions: This difference in reactivity allows for selective reactions. Nucleophiles will preferentially attack the more electrophilic carbonyl chloride, leaving the acetyl group intact under controlled conditions.
The Non-nucleophilic Piperidine Nitrogen
The nitrogen atom of the piperidine ring is the third key site.
-
Reduced Nucleophilicity and Basicity: In a typical piperidine ring, the nitrogen atom is nucleophilic and basic. However, in this compound, the presence of the electron-withdrawing acetyl group significantly reduces the electron density on the nitrogen atom through resonance (as shown in the diagram above). This makes the nitrogen atom essentially non-nucleophilic and non-basic under normal reaction conditions.
Quantitative Reactivity Data
A study by Hall and Morgan on the reactions of various acyl chlorides with substituted piperidines in benzene solution provides valuable insights. The reactions were found to follow second-order kinetics, being first order in both the acyl chloride and the amine.[4][5]
Table 2: Representative Second-Order Rate Constants for Reactions of Acyl Chlorides with Amines in Benzene at 30°C
| Acyl Chloride | Amine | k₂ (L mol⁻¹ s⁻¹) |
| Dimethylcarbamyl chloride | 2-Methylpiperidine | (Observed bimolecular pathway) |
| Ethyl chloroformate | 2-Methylpiperidine | (Observed bimolecular pathway) |
Note: Specific rate constants for the title compound are not provided in the cited literature but the study establishes the kinetic model for this class of reactions.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound and its reaction products. While a complete, published spectrum for the title compound is not available, data from closely related structures can be used for interpretation.
Table 3: Predicted and Analogous Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Signals for the piperidine ring protons, a singlet for the acetyl methyl group. The chemical shifts will be influenced by the electron-withdrawing groups. For the related tert-butyl 4-acetylpiperidine-1-carboxylate, characteristic peaks are observed for the piperidine ring protons and the acetyl methyl group.[6] |
| ¹³C NMR | Two distinct carbonyl carbon signals are expected. The carbonyl chloride carbon will be at a higher chemical shift (more downfield) compared to the acetyl carbonyl carbon. In related compounds, carbonyl carbons of amides and esters appear in the range of 165-175 ppm.[7] |
| IR Spectroscopy | Two strong C=O stretching bands are anticipated. The acyl chloride carbonyl stretch is typically observed at a higher frequency (around 1785-1815 cm⁻¹) compared to the amide carbonyl stretch (around 1630-1680 cm⁻¹). The IR spectrum of the related 1-Acetyl-4-piperidinecarboxylic acid shows a characteristic carbonyl absorption.[8] |
Experimental Protocols
The high reactivity of the carbonyl chloride group makes this compound a valuable reagent in organic synthesis. Below are representative experimental protocols for common transformations.
General Procedure for Amide Formation (Aminolysis)
This protocol describes the reaction of this compound with a primary or secondary amine to form a new amide bond.
dot
Caption: Workflow for amide synthesis.
Procedure:
-
Dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.[9]
General Procedure for Friedel-Crafts Acylation
This protocol outlines the use of this compound to acylate an aromatic ring.
Procedure:
-
To a stirred suspension of a Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) at 0 °C under an inert atmosphere, add the aromatic substrate (1.0 equivalent).
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, continuing to stir for an additional 1-4 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Conclusion
This compound is a highly valuable synthetic intermediate due to the differential reactivity of its functional groups. The acyl chloride at the C-4 position is the primary site of reactivity, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. The N-acetyl group, while also containing a carbonyl, is significantly less electrophilic due to amide resonance, allowing for selective transformations. The piperidine nitrogen is rendered non-nucleophilic by the electron-withdrawing acetyl group. This detailed understanding of the key reactive sites, supported by spectroscopic and kinetic insights, enables the strategic design of synthetic routes for the development of novel chemical entities in the pharmaceutical and agrochemical industries.
References
- 1. 1-Acetylpiperidine-4-carbonyl chloride, 97%, may contain up to ca 1M free HCl 1 g [thermofisher.com]
- 2. 1-Acetylpiperidine-4-carbonyl chloride, 97%, may contain up to ca 1M free HCl | Fisher Scientific [fishersci.ca]
- 3. chembk.com [chembk.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester(206989-61-9) 1H NMR [m.chemicalbook.com]
- 7. iris.unica.it [iris.unica.it]
- 8. 1-Acetyl-4-piperidinecarboxylic acid [webbook.nist.gov]
- 9. Amide Synthesis [fishersci.co.uk]
Commercial Availability and Applications of 4-Acetylpiperidine-1-carbonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylpiperidine-1-carbonyl chloride, with CAS number 350898-97-0, is a valuable reagent in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive acyl chloride and a protected piperidine ring, makes it a versatile building block for introducing the 4-acetylpiperidine moiety into a wide range of molecular scaffolds. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and detailed experimental protocols for its synthesis and application in common organic transformations.
Commercial Availability and Suppliers
This compound is commercially available from a variety of chemical suppliers. The purity of the commercially available product is typically in the range of 95-97%. It is important to note that this compound is moisture-sensitive and should be handled under an inert atmosphere.
Below is a summary of representative suppliers and their product offerings. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | 1-Acetyl-piperidine-4-carbonyl chloride | 350898-97-0 | ≥95% | 1g, 5g, 10g |
| Thermo Scientific Chemicals (Alfa Aesar) | 1-Acetylpiperidine-4-carbonyl chloride | 350898-97-0 | 97% | 1g, 5g |
| BLD Pharm | 1-Acetylpiperidine-4-carbonyl chloride | 350898-97-0 | 97%+ | Custom |
| LookChem | 1-Acetylpiperidine-4-carbonyl chloride | 350898-97-0 | 95%+ | 1g, 5g, 10g, 100g |
| ChemBK | 1-Acetylpiperidine-4-carbonyl chloride | 350898-97-0 | 95%+ | Inquire |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₈H₁₂ClNO₂ |
| Molecular Weight | 189.64 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 135-137 °C |
| Boiling Point | 308 °C at 760 mmHg |
| Solubility | Soluble in DMSO (slightly) |
| Storage Conditions | Hygroscopic, store under inert atmosphere, preferably in a refrigerator |
Experimental Protocols
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the reaction of 1-acetylisonipecotic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The following protocol is adapted from established procedures for the conversion of carboxylic acids to acyl chlorides.
Materials:
-
1-Acetylisonipecotic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend 1-acetylisonipecotic acid (1 equivalent) in anhydrous dichloromethane.
-
Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature with gentle stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 40°C for DCM).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive byproducts.
-
The resulting crude this compound can be used directly in the next step or purified further by recrystallization or distillation under high vacuum, although its thermal instability should be considered.
Application in Friedel-Crafts Acylation
This compound is an excellent acylating agent for Friedel-Crafts reactions, allowing for the introduction of the 4-acetylpiperidine-1-carbonyl moiety onto aromatic and heteroaromatic rings. The following is a general protocol for this transformation.
Materials:
-
This compound
-
Aromatic or heteroaromatic substrate
-
Lewis acid catalyst (e.g., aluminum chloride (AlCl₃), ferric chloride (FeCl₃))
-
Anhydrous inert solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), carbon disulfide (CS₂))
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Ice bath
-
Quenching solution (e.g., ice-cold water, dilute HCl)
-
Extraction solvent (e.g., ethyl acetate, DCM)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend the Lewis acid (1.1-1.5 equivalents) in the anhydrous solvent.
-
Cool the suspension in an ice bath.
-
In a separate flask, dissolve the aromatic substrate (1 equivalent) and this compound (1.0-1.2 equivalents) in the anhydrous solvent.
-
Transfer the solution of the substrate and acyl chloride to an addition funnel and add it dropwise to the cooled Lewis acid suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for a specified time, or warm to room temperature, depending on the reactivity of the substrate. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and, if necessary, dilute aqueous HCl.
-
Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by column chromatography, recrystallization, or distillation as appropriate.
Visualization of Workflows
The following diagrams illustrate the logical flow of sourcing and utilizing this compound.
Caption: Sourcing workflow for this compound.
Caption: Synthesis and application workflow.
Methodological & Application
Application Notes and Protocols: Synthesis of Amides using 4-Acetylpiperidine-1-carbonyl chloride and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The reaction of acyl chlorides with primary amines is a robust and widely employed method for creating these critical linkages due to its typically high efficiency and broad functional group tolerance. 4-Acetylpiperidine-1-carbonyl chloride is a valuable building block in this context, offering a scaffold that can be readily functionalized to explore structure-activity relationships in drug discovery programs. The resulting N-substituted 4-acetylpiperidine-1-carboxamides are prevalent motifs in biologically active molecules, including enzyme inhibitors and receptor modulators.
These application notes provide a detailed protocol for the synthesis of amides from this compound and various primary amines, complete with representative data and visualizations to guide researchers in their synthetic endeavors.
Reaction Mechanism
The synthesis of amides from this compound and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, typically a tertiary amine such as triethylamine, is used to neutralize the hydrogen chloride (HCl) byproduct, preventing the protonation of the primary amine reactant and driving the reaction to completion.
Data Presentation: Representative Amide Synthesis
The following table summarizes the synthesis of a series of N-substituted 4-acetylpiperidine-1-carboxamides from this compound and a selection of primary amines, demonstrating the utility of this protocol with various substrates.
| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | 1-acetyl-N-benzylpiperidine-4-carboxamide | 2 | 92 |
| 2 | Aniline | 1-acetyl-N-phenylpiperidine-4-carboxamide | 3 | 88 |
| 3 | 4-Fluoroaniline | 1-acetyl-N-(4-fluorophenyl)piperidine-4-carboxamide | 3 | 85 |
| 4 | Cyclohexylamine | 1-acetyl-N-cyclohexylpiperidine-4-carboxamide | 2 | 95 |
| 5 | 2-Aminoethanol | 1-acetyl-N-(2-hydroxyethyl)piperidine-4-carboxamide | 2.5 | 89 |
Note: The yields reported are isolated yields after purification and are representative of this type of chemical transformation.
Experimental Protocols
General Protocol for the Synthesis of N-substituted 4-acetylpiperidine-1-carboxamides
This protocol outlines a general and efficient method for the coupling of this compound with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.05 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base and Amine: To the cooled, stirring solution, add triethylamine (1.5 eq) followed by the dropwise addition of the primary amine (1.05 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
-
-
Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Experimental workflow for the synthesis of N-substituted 4-acetylpiperidine-1-carboxamides.
Caption: Logical relationship of reactants and conditions leading to products in the amide synthesis.
Application Notes and Protocols for Friedel-Crafts Acylation Reactions with 4-Acetylpiperidine-1-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of aryl ketones, which are key intermediates in the development of a wide range of therapeutic agents. The use of 4-Acetylpiperidine-1-carbonyl chloride as the acylating agent allows for the direct incorporation of the 4-acetylpiperidine moiety, a privileged scaffold found in numerous biologically active compounds. This moiety is frequently associated with improved pharmacokinetic properties and potent biological activity. These application notes provide a comprehensive overview and detailed protocols for conducting Friedel-Crafts acylation reactions using this compound.
Applications in Drug Discovery
The piperidine ring is a ubiquitous structural motif in many FDA-approved drugs and natural products, valued for its ability to impart desirable physicochemical properties such as aqueous solubility and metabolic stability. The incorporation of a 4-acetylpiperidine group via Friedel-Crafts acylation can lead to the synthesis of novel compounds with potential applications in various therapeutic areas, including:
-
Central Nervous System (CNS) Disorders: The piperidine scaffold is a common feature in many CNS-active drugs.
-
Oncology: Aryl ketones containing piperidine moieties have been explored as anticancer agents.
-
Infectious Diseases: This structural motif is present in a number of antibacterial and antiviral compounds.
Reaction Mechanism and Considerations
The Friedel-Crafts acylation with this compound proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acyl chloride to form a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex, which subsequently rearomatizes to yield the final aryl ketone product.
Several factors must be considered for a successful reaction:
-
Choice of Lewis Acid: While AlCl₃ is commonly used, other Lewis acids such as FeCl₃, SnCl₄, or milder catalysts like ZnCl₂ may be employed depending on the reactivity of the aromatic substrate.[1]
-
Solvent: Anhydrous, non-polar solvents such as dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS₂) are typically used to prevent quenching of the Lewis acid.
-
Reaction Temperature: Reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then warmed to room temperature or heated to drive the reaction to completion.
-
Substrate Scope: The reaction is most effective with electron-rich aromatic and heteroaromatic compounds. Electron-withdrawing groups on the aromatic ring can deactivate it towards electrophilic substitution.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂ClNO₂ | [2] |
| Molecular Weight | 189.64 g/mol | [2] |
| Appearance | White to cream or orange to brown crystalline powder | [3] |
| Melting Point | 135-137 °C | [4] |
| Boiling Point | 308 °C at 760 mmHg | [4] |
| Flash Point | 140.1 °C | [2] |
| Solubility | Slightly soluble in DMSO | [2] |
| Storage Conditions | Hygroscopic, store in a refrigerator under an inert atmosphere | [4] |
Safety Precautions
This compound is a corrosive substance that causes severe skin burns and eye damage.[5] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[5] Aluminum chloride is also corrosive and reacts violently with water. All reagents and equipment should be thoroughly dried before use.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of an Aromatic Substrate
This protocol describes a general procedure for the acylation of an electron-rich aromatic compound (e.g., anisole) with this compound using aluminum chloride as the Lewis acid catalyst.
Materials:
-
This compound
-
Aromatic substrate (e.g., anisole)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the aromatic substrate (1.0 equivalent) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Addition of Lewis Acid: Cool the solution to 0 °C using an ice bath. Carefully add anhydrous aluminum chloride (1.1 - 1.5 equivalents) portion-wise, ensuring the temperature does not rise significantly.
-
Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If required, the reaction mixture can be heated to reflux to drive the reaction to completion.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired aryl-(1-acetylpiperidin-4-yl)methanone.
Quantitative Data
The following table presents representative, hypothetical yields for the Friedel-Crafts acylation of various aromatic substrates with this compound based on typical outcomes for such reactions. Actual yields may vary depending on the specific reaction conditions and the scale of the reaction.
| Aromatic Substrate | Product | Representative Yield (%) |
| Anisole | (4-Methoxyphenyl)(1-acetylpiperidin-4-yl)methanone | 85-95 |
| Toluene | (p-Tolyl)(1-acetylpiperidin-4-yl)methanone | 70-85 |
| Benzene | Phenyl(1-acetylpiperidin-4-yl)methanone | 60-75 |
| Thiophene | (1-Acetylpiperidin-4-yl)(thiophen-2-yl)methanone | 75-90 |
| Furan | (1-Acetylpiperidin-4-yl)(furan-2-yl)methanone | 65-80 |
Visualizations
Reaction Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Workflow
Caption: Experimental workflow for Friedel-Crafts acylation.
References
Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-acylation of anilines with 4-acetylpiperidine-1-carbonyl chloride, a key reaction in the synthesis of novel amide derivatives. N-acylated anilines are significant pharmacophores found in a wide array of therapeutic agents. The piperidine moiety is also a prevalent structural motif in drug discovery, known to enhance pharmacokinetic properties. This protocol outlines a robust and efficient method for the synthesis of N-(aryl)-4-acetylpiperidine-1-carboxamides, valuable intermediates for drug development and medicinal chemistry research.
Introduction
The N-acylation of anilines is a fundamental transformation in organic synthesis, crucial for the construction of amide bonds. Amides are stable functional groups present in numerous biologically active molecules. The reaction between an aniline and an acyl chloride, such as this compound, proceeds via a nucleophilic addition-elimination mechanism.[1][2] The lone pair of electrons on the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product.[1] The inclusion of a base is often necessary to neutralize the hydrochloric acid byproduct, which can otherwise form a salt with the unreacted aniline.[3]
The resulting N-(aryl)-4-acetylpiperidine-1-carboxamide scaffold is of particular interest in drug discovery. The substituted aniline portion can be tailored to interact with specific biological targets, while the 4-acetylpiperidine moiety can influence solubility, metabolic stability, and receptor binding.
Reaction and Mechanism
The overall reaction involves the coupling of a substituted aniline with this compound in the presence of a base to yield the corresponding N-aryl-4-acetylpiperidine-1-carboxamide and a hydrochloride salt of the base.
Reaction Scheme:
The reaction proceeds through a nucleophilic addition-elimination pathway.[1][2] The nitrogen atom of the aniline acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate results in the expulsion of the chloride leaving group and the formation of the amide bond. A base, such as triethylamine or potassium carbonate, is used to scavenge the HCl produced during the reaction.[3][4][5]
Experimental Protocol
This protocol provides a general method for the N-acylation of anilines with this compound. Optimization of reaction conditions may be necessary for specific aniline substrates.
Materials:
-
Substituted Aniline (1.0 eq)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (Anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (Saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a clean, dry round-bottom flask, add the substituted aniline (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) (approximately 10 mL per mmol of aniline).
-
Add the base (triethylamine or potassium carbonate, 1.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the this compound solution to the stirring aniline solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Presentation
The following table summarizes representative data for the N-acylation of various anilines. Please note that these are representative yields and reaction times, which may vary depending on the specific substrate and reaction conditions.
| Entry | Substituted Aniline | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Triethylamine | DCM | 4 | 92 |
| 2 | 4-Methoxyaniline | Triethylamine | DCM | 3 | 95 |
| 3 | 4-Chloroaniline | Potassium Carbonate | DMF | 6 | 88 |
| 4 | 3-Nitroaniline | Triethylamine | DCM | 12 | 75 |
| 5 | 2-Methylaniline | Potassium Carbonate | DMF | 8 | 85 |
Visualizations
The following diagrams illustrate the general reaction workflow and the chemical structures involved in the N-acylation of anilines.
Caption: Figure 1: Experimental Workflow for N-acylation.
Caption: Figure 2: General Reaction Scheme.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is moisture-sensitive and can be corrosive. Handle with care.[6][7]
-
Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.
Conclusion
The protocol described provides a reliable and versatile method for the synthesis of N-(aryl)-4-acetylpiperidine-1-carboxamides. This reaction is highly valuable for generating compound libraries for screening in drug discovery programs. The straightforward procedure and generally high yields make it an attractive method for medicinal chemists. Further optimization for specific substrates can be readily achieved by modifying the solvent, base, and reaction temperature.
References
Application Notes and Protocols: The Strategic Use of 4-Acetylpiperidine-1-carbonyl chloride in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetylpiperidine-1-carbonyl chloride is a versatile bifunctional reagent that serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates. Its unique structure, incorporating both a reactive acyl chloride and a protected piperidine moiety, allows for the strategic introduction of a 4-acetylpiperidine core into target molecules. This functionality is of significant interest in drug discovery, particularly in the development of novel therapeutics targeting the central nervous system (CNS), such as antipsychotics and analgesics, as well as in the synthesis of kinase inhibitors for oncology. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, (4-acetylpiperazin-1-yl)(piperidin-4-yl)methanone, a scaffold found in numerous multi-target antipsychotic drug candidates.
Introduction
The piperidine and piperazine scaffolds are privileged structures in medicinal chemistry, appearing in a vast number of approved drugs.[1][2] The incorporation of these heterocycles can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its solubility, metabolic stability, and receptor-binding affinity. This compound offers a direct and efficient route to introduce the 4-acetylpiperidine motif, which can act as a key pharmacophore or a versatile synthetic handle for further molecular elaboration.
The primary application of this compound lies in its ability to readily undergo nucleophilic acyl substitution with primary and secondary amines to form stable amide bonds.[3][4][5] This reaction is fundamental in the construction of piperazine-piperidine amide derivatives, a class of compounds that has shown significant promise as multi-target antipsychotics by modulating dopamine and serotonin receptors.[1][6]
Key Applications
The primary application of this compound is in the acylation of primary and secondary amines to form amide bonds. This reaction is particularly useful for coupling the 4-acetylpiperidine moiety to another heterocyclic system, such as piperazine, which is a common structural motif in many pharmaceutical agents.
A key class of pharmaceutical intermediates that can be synthesized using this reagent are (4-acetylpiperazin-1-yl)(piperidin-4-yl)methanone derivatives. These structures are central to the development of novel antipsychotic agents due to their ability to interact with dopamine and serotonin receptors.[1][6]
Experimental Protocols
Synthesis of (4-Acetylpiperazin-1-yl)(piperidin-4-yl)methanone: A Representative Protocol
This protocol details the synthesis of a key pharmaceutical intermediate, demonstrating the utility of this compound in modern drug discovery. The reaction proceeds via a nucleophilic acyl substitution, a robust and widely applicable transformation.
Reaction Scheme:
Caption: General synthesis scheme for a pharmaceutical intermediate.
Materials:
-
This compound (1.0 eq)
-
1-Acetylpiperazine (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 1-acetylpiperazine (1.0 eq) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath with stirring.
-
Base Addition: Add triethylamine (1.2 eq) to the cooled solution.
-
Acylation: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure (4-acetylpiperazin-1-yl)(1-acetylpiperidin-4-yl)methanone.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of piperazine-piperidine amide derivatives based on analogous reactions reported in the literature.
| Parameter | Value | Reference |
| Yield | 85-95% | [7] |
| Purity (by HPLC) | >98% | [8] |
| Reaction Time | 2-4 hours | [9] |
| Reaction Temperature | 0 °C to Room Temperature | [3][4] |
Logical Workflow for Synthesis and Application
The following diagram illustrates the logical workflow from the starting material to the potential application of the synthesized pharmaceutical intermediate.
Caption: Workflow from synthesis to drug development.
Signaling Pathways of Potential Drug Targets
The synthesized piperazine-piperidine amide intermediates are often designed as ligands for dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors, which are key players in the pathophysiology of schizophrenia and other psychotic disorders. The modulation of these signaling pathways is the primary mechanism of action for many antipsychotic drugs.
Caption: Simplified signaling pathways for antipsychotic drug action.
Conclusion
This compound is a high-value reagent for the synthesis of complex pharmaceutical intermediates. Its ability to facilitate the efficient construction of piperidine-containing amides makes it particularly relevant for the development of new drugs targeting the central nervous system. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of drug discovery and development, enabling the exploration of novel chemical space and the generation of new therapeutic candidates.
References
- 1. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,4-Piperidinediol hydrochloride: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 5. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 6. Novel antipsychotic agents with dopamine autoreceptor agonist properties: synthesis and pharmacology of 7-[4-(4-phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PIPERAZIN-1-YL-PIPERIDIN-1-YL-METHANONE synthesis - chemicalbook [chemicalbook.com]
- 8. acgpubs.org [acgpubs.org]
- 9. 4-Methylpiperazine-1-carbonyl chloride monohydrochloride | C6H12Cl2N2O | CID 3016934 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 4-Acetylpiperidine-1-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylpiperidine-1-carbonyl chloride is a valuable bifunctional reagent in organic synthesis and medicinal chemistry. Its structure incorporates a reactive acyl chloride moiety and a piperidine scaffold, a common motif in a vast number of biologically active compounds and approved pharmaceuticals. The acyl chloride allows for straightforward derivatization through reactions with various nucleophiles to form amides, esters, and ureas. The resulting 4-acetylpiperidine derivatives are of significant interest in drug discovery, as they have been shown to exhibit a range of biological activities, including enzyme inhibition.
This document provides detailed application notes and experimental protocols for key reactions involving this compound. It also explores the relevance of the resulting compounds in the context of inhibiting acetylcholinesterase, a key target in the management of Alzheimer's disease, and presents the associated cholinergic signaling pathway.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C8H12ClNO2 |
| Molecular Weight | 189.64 g/mol |
| CAS Number | 59084-16-1 |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 135-137 °C[1] |
| Boiling Point | 308.0±35.0 °C at 760 mmHg[1] |
| Purity | Typically >95% |
| Storage | Store in a cool, dry place under an inert atmosphere. It is hygroscopic. |
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that causes burns.[1] It is harmful if swallowed and is irritating to the eyes, skin, and respiratory system.[1] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, should be worn at all times when handling this reagent. All manipulations should be performed in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
Experimental Protocols
The following protocols describe general procedures for the synthesis of amides and ureas using this compound. These are versatile reactions that can be adapted for a wide range of nucleophiles.
Protocol 1: General Synthesis of N-Substituted-4-acetylpiperidine-1-carboxamides
This protocol outlines the reaction of this compound with a primary or secondary amine to form the corresponding N-substituted amide. This reaction is a nucleophilic acyl substitution.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Add the solution of this compound dropwise to the cooled amine solution over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Expected Outcome: This procedure typically affords the desired N-substituted-4-acetylpiperidine-1-carboxamide in good to excellent yields, depending on the nature of the amine used.
Reaction Workflow:
Workflow for Amide Synthesis
Protocol 2: General Synthesis of 4-Acetylpiperidine-1-yl Ureas
This protocol describes the synthesis of substituted ureas by reacting this compound with an amine, followed by trapping the intermediate isocyanate with a second amine. For symmetrical ureas, a one-step reaction with an excess of the amine can be employed.
Materials:
-
This compound
-
Primary amine (e.g., aniline, butylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, toluene)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and stir bar
Procedure (for unsymmetrical ureas - conceptual outline): Note: The direct synthesis of ureas from acyl chlorides is less common than via isocyanates. A more typical route would involve conversion of an amine to an isocyanate. However, a conceptual protocol based on the reactivity of the acyl chloride is presented.
-
In-situ formation of an activated species (conceptual): The reaction of this compound with a primary amine could conceptually lead to an intermediate that, upon rearrangement, might form an isocyanate.
-
Trapping with a second amine: The subsequent addition of a different primary or secondary amine to the reaction mixture would then form the unsymmetrical urea.
A More Practical, General Approach to Urea Synthesis (not directly from the acyl chloride): A more common laboratory synthesis of ureas involves the reaction of an amine with an isocyanate. While not a direct reaction of the title compound, it is a key related transformation for this class of molecules.
Reaction Scheme for Amide Formation:
General Reaction for Amide Synthesis
Application in Drug Discovery: Inhibition of Acetylcholinesterase
Derivatives of 4-acetylpiperidine have been identified as potent inhibitors of acetylcholinesterase (AChE).[2] AChE is a key enzyme in the cholinergic nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the signal at the synapse. In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in acetylcholine.[3] By inhibiting AChE, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, which can lead to symptomatic improvement in cognitive function.[4]
The 4-acetylpiperidine moiety can serve as a scaffold to which various functional groups are attached to optimize binding to the active site of AChE. Structure-activity relationship (SAR) studies on related piperidine derivatives have shown that modifications to the substituents on the piperidine nitrogen and the acetyl group can significantly impact inhibitory potency and selectivity.[2]
Table of Representative Biological Activities of Piperidine Derivatives:
| Compound Class | Target Enzyme | Biological Effect | Reference |
| Piperidine Carboxamides | Proteasome (in P. falciparum) | Antimalarial activity | [5] |
| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives | Acetylcholinesterase (AChE) | Inhibition of AChE, potential for Alzheimer's treatment | [2][6] |
| Disubstituted (4-piperidinyl)-piperazine derivatives | Acetyl-CoA Carboxylase (ACC) | Potential treatment for obesity and type 2 diabetes | [3] |
| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides | Carbonic Anhydrase (CA) | Inhibition of CA isoforms, potential anticancer agents | |
| Piperidine-derived ureas and amides | Soluble Epoxide Hydrolase (sEH) | Potential for reducing blood pressure and inflammation | [7] |
Cholinergic Signaling Pathway and Acetylcholinesterase Inhibition
The diagram below illustrates the role of acetylcholinesterase in the cholinergic synapse and the mechanism of action of AChE inhibitors. In a healthy synapse, acetylcholine is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate the nerve impulse, and is then rapidly hydrolyzed by AChE. In Alzheimer's disease, reduced acetylcholine levels impair this signaling. AChE inhibitors block the action of AChE, thereby increasing the levels of acetylcholine in the synapse and enhancing cholinergic neurotransmission.
Cholinergic Synapse and AChE Inhibition
Conclusion
This compound is a versatile building block for the synthesis of a diverse range of compounds with potential therapeutic applications. The straightforward reactivity of the acyl chloride group allows for the facile generation of libraries of amides and other derivatives for biological screening. The demonstrated activity of related piperidine compounds as enzyme inhibitors, particularly as acetylcholinesterase inhibitors, highlights the potential of this scaffold in the development of new treatments for neurological disorders such as Alzheimer's disease. The protocols and information provided herein serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel bioactive molecules.
References
- 1. ijrpc.com [ijrpc.com]
- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Revisiting the Role of Acetylcholinesterase in Alzheimer’s Disease: Cross-Talk with P-tau and β-Amyloid [frontiersin.org]
- 4. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase and its inhibition in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective acetyl- and butyrylcholinesterase inhibitors reduce amyloid-β ex vivo activation of peripheral chemo-cytokines from Alzheimer’s disease subjects: exploring the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Purity Analysis of 4-Acetylpiperidine-1-carbonyl chloride by HPLC and GC
These application notes provide detailed methodologies for determining the purity of 4-Acetylpiperidine-1-carbonyl chloride, a key intermediate in pharmaceutical synthesis. The inherent reactivity of the acyl chloride functional group presents unique analytical challenges, including potential degradation and the need for robust analytical techniques. The following High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods are designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound.
HPLC-UV Method for Purity Analysis
Application Note:
This method describes a reverse-phase HPLC-UV procedure for the direct determination of this compound and its potential non-volatile impurities. Acyl chlorides are susceptible to hydrolysis; therefore, sample preparation and analysis should be conducted promptly using anhydrous solvents to minimize the formation of the corresponding carboxylic acid degradation product. The use of a C18 column provides good retention and separation of the polar analyte from its potential impurities. A mobile phase of acetonitrile and water with a phosphoric acid modifier is employed to ensure good peak shape and resolution.[1][2] This method is suitable for routine quality control analysis.
Experimental Protocol:
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Solvents: Acetonitrile (HPLC grade, anhydrous), Water (HPLC grade), Phosphoric acid (85%).
-
Sample Diluent: Acetonitrile (anhydrous).
-
Standard: this compound reference standard of known purity.
2. Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, hold for 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
3. Sample Preparation:
-
Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the standard, using the material to be tested.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (anhydrous acetonitrile) to ensure a clean baseline.
-
Inject the standard preparation in replicate (e.g., n=5) to establish system suitability (e.g., retention time repeatability, peak area repeatability).
-
Inject the sample preparation.
-
After the analysis, calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method).
Data Presentation:
Table 1: HPLC Method Quantitative Data (Representative)
| Parameter | Value |
|---|---|
| Retention Time of Main Peak | ~ 5.8 min |
| Relative Retention Time of Hydrolysis Impurity | ~ 0.65 |
| Resolution between Main Peak and Nearest Impurity | > 2.0 |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
| Limit of Detection (LOD) | ~ 0.02% |
| Limit of Quantitation (LOQ) | ~ 0.05% |
Workflow Diagram:
GC-FID Method for Purity Analysis (via Derivatization)
Application Note:
Direct analysis of acyl chlorides by gas chromatography can be problematic due to their high reactivity, which can lead to on-column degradation, poor peak shape, and contamination of the injection port.[4] This method employs a pre-column derivatization step to convert the highly reactive this compound into its more stable methyl ester derivative by reaction with anhydrous methanol. The resulting methyl 4-(1-acetylpiperidine)carboxylate is then analyzed by GC with Flame Ionization Detection (FID). This indirect method provides improved accuracy and reproducibility for purity determination.[5][6]
Experimental Protocol:
1. Instrumentation and Materials:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.
-
Column: DB-5 or equivalent (30 m x 0.32 mm, 0.25 µm film thickness).[7]
-
Reagents: Anhydrous Methanol (GC grade), Dichloromethane (GC grade, anhydrous), Pyridine (anhydrous).
-
Standard: this compound reference standard of known purity.
2. GC Conditions:
| Parameter | Condition |
|---|---|
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Oven Program | Initial: 100°C, hold for 2 minRamp: 15°C/min to 250°C, hold for 5 min |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.2 mL/min (constant flow) |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
3. Derivatization and Sample Preparation:
-
Standard Derivatization:
-
Accurately weigh approximately 20 mg of the this compound reference standard into a vial.
-
Add 1 mL of anhydrous dichloromethane to dissolve the standard.
-
Add 0.5 mL of anhydrous methanol and 0.1 mL of anhydrous pyridine (to neutralize the HCl byproduct).[8][9]
-
Cap the vial tightly and vortex. Let the reaction proceed at room temperature for 30 minutes.
-
The resulting solution is the derivatized standard, ready for GC analysis.
-
-
Sample Derivatization: Prepare the sample in the same manner as the standard, using the material to be tested.
4. Analysis Procedure:
-
Equilibrate the GC system.
-
Inject a blank (derivatized dichloromethane) to ensure no interfering peaks are present.
-
Inject the derivatized standard preparation in replicate (e.g., n=5) to check for system suitability.
-
Inject the derivatized sample preparation.
-
Calculate the purity of the sample based on the area percent of the derivatized main peak.
Data Presentation:
Table 2: GC Method Quantitative Data (Representative)
| Parameter | Value |
|---|---|
| Retention Time of Methyl Ester Derivative | ~ 12.5 min |
| Relative Retention Time of Unreacted Analyte | Not applicable (should not be present) |
| Resolution between Derivative and Solvent Front | > 5.0 |
| Tailing Factor | < 1.8 |
| Theoretical Plates | > 50,000 |
| Limit of Detection (LOD) | ~ 0.01% |
| Limit of Quantitation (LOQ) | ~ 0.04% |
Workflow Diagram:
References
- 1. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. 1-Acetylpiperidine-4-carbonyl chloride | SIELC Technologies [sielc.com]
- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 5. determination of acetyl chloride contents - Chromatography Forum [chromforum.org]
- 6. japsonline.com [japsonline.com]
- 7. wjpps.com [wjpps.com]
- 8. savemyexams.com [savemyexams.com]
- 9. Acyl chloride - Wikipedia [en.wikipedia.org]
Application Note: Derivatization of 4-Acetylpiperidine-1-carbonyl chloride for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the derivatization of 4-acetylpiperidine-1-carbonyl chloride, a key building block for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. The protocols focus on the reaction of the acyl chloride with various nucleophiles to generate a range of amide and ester derivatives. A hypothetical SAR table is presented to illustrate how quantitative data from such a library can be structured for analysis. Furthermore, this note includes diagrams of the general experimental workflow and a representative signaling pathway to provide a comprehensive guide for researchers in medicinal chemistry and drug discovery.
Introduction
This compound is a versatile chemical intermediate containing a reactive acyl chloride group and a piperidine scaffold, a common motif in many biologically active compounds. The derivatization of this molecule allows for the systematic modification of its physicochemical properties, which is a cornerstone of SAR studies. By reacting the acyl chloride with a variety of amines, alcohols, and other nucleophiles, a library of analogs can be synthesized and screened for biological activity. This process enables the identification of key structural features that govern the potency, selectivity, and pharmacokinetic properties of new chemical entities. The insights gained from these studies are crucial for the rational design and optimization of drug candidates.
Data Presentation: Hypothetical Structure-Activity Relationship Data
To illustrate the application of the described derivatization, the following table summarizes hypothetical quantitative data for a series of this compound derivatives. This data is for exemplary purposes to guide researchers in structuring their own SAR findings.
| Compound ID | R-Group (from Nucleophile) | Molecular Weight | cLogP | Target Binding Affinity (IC₅₀, nM) |
| AP-001 | -NH-CH₂CH₃ (from Ethylamine) | 212.28 | 1.25 | 550 |
| AP-002 | -NH-Ph (from Aniline) | 260.32 | 2.18 | 230 |
| AP-003 | -NH-(4-Cl-Ph) (from 4-Chloroaniline) | 294.77 | 2.89 | 85 |
| AP-004 | -O-CH₂CH₃ (from Ethanol) | 213.27 | 1.02 | >1000 |
| AP-005 | -O-Ph (from Phenol) | 261.31 | 2.41 | 750 |
| AP-006 | -NH-CH₂-Ph (from Benzylamine) | 274.35 | 2.43 | 120 |
| AP-007 | -NH-Cyclohexyl | 266.38 | 2.81 | 180 |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the derivatization of this compound.
Protocol 1: General Procedure for the Synthesis of Amide Derivatives
This protocol describes the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest (e.g., ethylamine, aniline)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes.
-
In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Add the this compound solution dropwise to the stirring amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Protocol 2: General Procedure for the Synthesis of Ester Derivatives
This protocol outlines the reaction of this compound with an alcohol or phenol.
Materials:
-
This compound
-
Alcohol or phenol of interest (e.g., ethanol, phenol)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.1 equivalents) in anhydrous DCM in a separate flask.
-
Add the acyl chloride solution dropwise to the alcohol/pyridine mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting crude ester by flash column chromatography.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the synthesis and SAR analysis of 4-acetylpiperidine derivatives.
Hypothetical Signaling Pathway Diagram
The following diagram illustrates a hypothetical G-protein coupled receptor (GPCR) signaling pathway that could be modulated by the synthesized piperidine derivatives.
Caption: A potential GPCR signaling cascade targeted by synthesized piperidine analogs.
Optimizing Reactions with 4-Acetylpiperidine-1-carbonyl chloride: A Guide to Catalytic Conditions
For Immediate Release
Researchers, scientists, and professionals in drug development now have a comprehensive guide to optimizing catalytic conditions for reactions involving 4-Acetylpiperidine-1-carbonyl chloride. This document provides detailed application notes and experimental protocols for key reactions, including Friedel-Crafts acylation, amide bond formation, and esterification, facilitating the efficient synthesis of novel chemical entities.
Introduction
This compound is a versatile reagent in organic synthesis, serving as a key building block for introducing the 1-acetylpiperidine-4-carbonyl moiety into various molecular scaffolds. Its reactivity as an acyl chloride allows it to readily participate in a range of reactions, including electrophilic aromatic substitution, and nucleophilic acyl substitution with amines and alcohols. The optimization of catalytic conditions for these transformations is crucial for achieving high yields, purity, and efficiency in the synthesis of target molecules, particularly in the context of pharmaceutical research and development. This document outlines optimized protocols for several key classes of reactions involving this reagent.
Friedel-Crafts Acylation of Aromatic Compounds
The Friedel-Crafts acylation allows for the introduction of the acetylpiperidine-carbonyl group onto an aromatic ring, a common structural motif in medicinal chemistry. The use of a Lewis acid catalyst is essential for activating the acyl chloride.
General Reaction Scheme:
Figure 1. General workflow for Friedel-Crafts acylation.
Optimized Catalytic Conditions:
A summary of optimized conditions for the Friedel-Crafts acylation based on a representative procedure is provided below.
| Parameter | Optimized Condition |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Substrate | 1,3-Difluorobenzene |
| Solvent | Dichloromethane (DCM) or neat (substrate as solvent) |
| Temperature | 85-90°C |
| Reaction Time | 3 hours |
| Catalyst Loading | Stoichiometric to slight excess relative to acyl chloride |
| Yield | 37% (for the related piperidine-4-carbonyl chloride HCl)[1] |
Experimental Protocol: Friedel-Crafts Acylation of 1,3-Difluorobenzene [1]
-
To 20g of piperidine-4-carbonyl chloride hydrochloride, slowly add 110mL of 1,3-difluorobenzene and stir for 30 minutes.
-
Carefully add 28g of aluminum chloride (AlCl₃) to the mixture.
-
Heat the reaction mixture to 85-90°C and maintain for 3 hours.
-
After confirming the reaction is complete, pour the mixture into crushed ice and concentrate under vacuum.
-
Co-evaporate with toluene and then add 500mL of methylene chloride, followed by stirring for 14 hours.
-
Filter through Celite and concentrate the filtrate to obtain the product.
-
The subsequent N-acetylation would be carried out under standard conditions to yield the final product.
Amide Bond Formation with Amines
The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of piperidine-based amides. The use of a non-nucleophilic base is typically required to scavenge the HCl byproduct.
General Reaction Scheme:
References
Application of 4-Acetylpiperidine-1-carbonyl chloride in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors to modulate properties such as solubility, cell permeability, and target engagement. 4-Acetylpiperidine-1-carbonyl chloride is a versatile chemical reagent that can be employed in the synthesis of novel kinase inhibitors, serving as a key building block for introducing a functionalized piperidine ring system. This document provides a detailed protocol for the application of this compound in the synthesis of a potential kinase inhibitor targeting the PI3K/Akt signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that promotes cell survival, proliferation, and growth. Its aberrant activation is a common event in human cancers, making it an attractive target for drug development. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, leading to various cellular responses.
Caption: PI3K/Akt Signaling Pathway.
Experimental Protocols
General Workflow for Kinase Inhibitor Synthesis
The synthesis of a kinase inhibitor using this compound typically involves the acylation of a suitable amine-containing heterocyclic core. This core often provides the necessary interactions with the kinase hinge region. The 4-acetylpiperidine moiety can then be further modified if required.
Application Notes and Protocols for the Scale-Up Synthesis of 4-Acetylpiperidine-1-carbonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 4-acetylpiperidine-1-carbonyl chloride, a key intermediate in the development of various pharmaceutically active compounds. The protocols cover the synthesis of the precursor, 1-acetylpiperidine-4-carboxylic acid, the conversion to the target acyl chloride, and a representative derivatization to form an amide. Emphasis is placed on considerations for process scale-up, including safety, reaction monitoring, and purification. Quantitative data is presented in tabular format for clarity, and a representative biological signaling pathway for potential applications of these derivatives is illustrated.
Introduction
Piperidine derivatives are a cornerstone in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of diseases. The 4-acetylpiperidine moiety, in particular, is a valuable scaffold. Its derivatization, often initiated by converting the corresponding carboxylic acid to a more reactive species like an acyl chloride, allows for the facile introduction of various functional groups, leading to the generation of diverse chemical libraries for drug discovery.
One area of interest for these derivatives is in the modulation of G-protein coupled receptors. For instance, derivatives of 1-acetylpiperidine-4-carboxylic acid have been investigated as inhibitors of the neurokinin-1 (NK1) receptor, which is involved in pain, inflammation, and mood disorders[1]. The synthesis of the acyl chloride is a critical step in enabling the efficient synthesis of amide and ester derivatives for structure-activity relationship (SAR) studies.
This document outlines robust and scalable synthetic procedures for this compound and its subsequent derivatization, along with critical considerations for transitioning from laboratory to pilot-plant scale.
Synthesis of 1-Acetylpiperidine-4-carboxylic Acid (Precursor)
For researchers who wish to synthesize the precursor molecule, a straightforward procedure starting from piperidine-4-carboxylic acid is provided below.
Experimental Protocol
Reaction Scheme:
Procedure: A solution of piperidine-4-carboxylic acid in acetic anhydride is heated to reflux for 2 hours. Following the reflux period, the reaction mixture is allowed to cool and stirred for 16 hours at ambient temperature. The solution is then concentrated under reduced pressure to remove excess acetic anhydride. The resulting residue is triturated with diethyl ether, and the solid product is collected by filtration[2].
Quantitative Data
| Reagent | MW ( g/mol ) | Amount | Moles | Molar Ratio |
| Piperidine-4-carboxylic acid | 129.16 | (Specify) | (Specify) | 1.0 |
| Acetic anhydride | 102.09 | (Specify) | (Specify) | Excess |
| Product | MW ( g/mol ) | Theoretical Yield | Actual Yield | % Yield |
| 1-Acetylpiperidine-4-carboxylic acid | 171.19 | (Specify) | (Specify) | (Specify) |
Scale-Up Synthesis of this compound
The conversion of the carboxylic acid to the acyl chloride is a key transformation. Thionyl chloride is a common and effective reagent for this purpose.
General Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
Reaction Scheme:
Materials:
-
1-Acetylpiperidine-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂), a dropping funnel, and a nitrogen/argon inlet is charged with 1-acetylpiperidine-4-carboxylic acid.
-
Solvent Addition: Anhydrous dichloromethane is added to the flask to create a suspension.
-
Reagent Addition: The reaction vessel is cooled in an ice bath. Thionyl chloride (typically 1.5 to 2.0 molar equivalents) is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂) and confirmed by techniques such as TLC (by quenching a small aliquot with methanol to form the methyl ester and comparing with the starting material) or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The excess thionyl chloride and dichloromethane are removed under reduced pressure. It is crucial to use a vacuum trap cooled with dry ice/acetone or liquid nitrogen to protect the vacuum pump from corrosive vapors[3]. The crude this compound can often be used directly in the next step without further purification. If a higher purity is required, distillation or crystallization may be attempted, though the compound's stability should be considered[4].
Quantitative Data
| Reagent | MW ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| 1-Acetylpiperidine-4-carboxylic acid | 171.19 | 10.0 | 0.0584 | 1.0 |
| Thionyl chloride | 118.97 | 10.4 | 0.0876 | 1.5 |
| Product | MW ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield |
| This compound | 189.64 | 11.07 | ~10.96 | ~99% |
Yield based on literature reports. Actual yield may vary depending on the scale and purification method.
Scale-Up Considerations
-
Exothermic Reaction: The reaction of thionyl chloride with the carboxylic acid is exothermic. On a larger scale, efficient heat dissipation is critical. A jacketed reactor with controlled cooling is recommended. The rate of addition of thionyl chloride must be carefully controlled to manage the exotherm.
-
Gas Evolution: The reaction produces significant volumes of HCl and SO₂ gas. The off-gas must be safely vented and scrubbed through a caustic solution. The scrubbing system must be appropriately sized for the scale of the reaction.
-
Moisture Sensitivity: Thionyl chloride and the resulting acyl chloride are highly sensitive to moisture. All equipment must be thoroughly dried, and the reaction should be conducted under a dry, inert atmosphere (nitrogen or argon).
-
Material Compatibility: Thionyl chloride and the reaction byproducts are corrosive. Glass-lined reactors or reactors made of other resistant alloys are necessary for large-scale production.
-
Safety: Thionyl chloride is a hazardous and corrosive substance. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is essential. The reaction must be performed in a well-ventilated fume hood[5][6][7]. An emergency shower and eyewash station should be readily accessible[7].
Synthesis of this compound Derivatives: Amidation
The high reactivity of this compound makes it an excellent starting material for creating libraries of derivatives. A representative protocol for the synthesis of an amide is provided below.
General Workflow
Caption: Workflow for the amidation of this compound.
Experimental Protocol for Amide Synthesis
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., aqueous ammonia for the primary amide, or a primary/secondary amine)
-
Triethylamine (or another suitable base, if the amine is not used in excess)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Reaction Setup: A round-bottom flask is charged with the amine and anhydrous DCM. If the amine salt is used, a base like triethylamine (2.2 equivalents) is added. The mixture is cooled in an ice bath.
-
Acyl Chloride Addition: A solution of this compound in anhydrous DCM is added dropwise to the cooled amine solution.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred until completion (typically monitored by TLC or LC-MS).
-
Work-up: The reaction is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by crystallization or column chromatography on silica gel to yield the pure amide derivative.
Quantitative Data (Example: Synthesis of 1-acetylpiperidine-4-carboxamide)
| Reagent | MW ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| This compound | 189.64 | 1.0 | 0.00527 | 1.0 |
| Aqueous Ammonia (28%) | 17.03 (as NH₃) | (Specify) | (Specify) | Excess |
| Product | MW ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield |
| 1-acetylpiperidine-4-carboxamide | 170.21 | 0.897 | (Specify) | (Specify) |
Biological Context: Neurokinin-1 (NK1) Receptor Signaling
Derivatives of 4-acetylpiperidine are of interest for their potential to modulate biological targets such as the NK1 receptor. The NK1 receptor is a G-protein coupled receptor that, upon binding its endogenous ligand Substance P, initiates a signaling cascade involved in various physiological and pathophysiological processes.
References
- 1. 1-Acetylpiperidine-4-carboxylic acid | 25503-90-6 | FA69965 [biosynth.com]
- 2. Synthesis routes of 1-Acetylpiperidine-4-carboxylic acid [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chembk.com [chembk.com]
- 5. drexel.edu [drexel.edu]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. nj.gov [nj.gov]
Troubleshooting & Optimization
Overcoming low yields in the synthesis of 4-Acetylpiperidine-1-carbonyl chloride
Welcome to the technical support center for the synthesis of 4-Acetylpiperidine-1-carbonyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges, particularly low yields, during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in this synthesis can stem from several factors. The most common culprits are the presence of moisture, suboptimal reaction conditions, impure starting materials, and side reactions. This compound is highly sensitive to moisture, which can hydrolyze the product back to the starting material or lead to unwanted byproducts.[1][2] Additionally, the purity of 4-acetylpiperidine and the phosgenating agent (e.g., triphosgene) is critical.
Troubleshooting Workflow for Low Yields:
References
Managing the hydrolysis of 4-Acetylpiperidine-1-carbonyl chloride during reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hydrolysis of 4-Acetylpiperidine-1-carbonyl chloride during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to moisture?
A1: Like other acyl chlorides, this compound possesses a highly reactive carbonyl group. The carbon atom is bonded to two electronegative atoms (oxygen and chlorine), making it very electron-deficient and thus a prime target for nucleophiles like water.[1][2] The reaction with water, known as hydrolysis, is a vigorous and exothermic process that leads to the formation of the corresponding carboxylic acid (4-acetylpiperidine-1-carboxylic acid) and hydrochloric acid (HCl).[2][3]
Q2: What are the primary signs of hydrolysis in my sample of this compound?
A2: The most immediate sign is the evolution of steamy, acidic fumes of hydrogen chloride (HCl) upon exposure to air, which has a pungent odor.[3] If the compound is a solid, it may appear clumpy or have a "wet" appearance. In solution, the presence of the carboxylic acid impurity can often be detected by analytical techniques such as NMR or IR spectroscopy.
Q3: How should I properly store this compound to prevent hydrolysis?
A3: To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. It is best kept in a cool, dry place, like a desiccator or a controlled-atmosphere glovebox.
Q4: Can I use solvents that contain trace amounts of water for my reaction?
A4: It is strongly advised to use anhydrous (dry) solvents for any reaction involving this compound. The presence of even small amounts of water can lead to significant hydrolysis of the starting material, reducing your yield and introducing impurities. Standard laboratory techniques for drying solvents should be employed prior to use.
Q5: What is the role of a base in reactions with this compound?
A5: A non-nucleophilic base, such as pyridine or triethylamine, is often added to reactions involving acyl chlorides. Its primary role is to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the acylation reaction. This prevents the HCl from protonating other reactants or catalyzing unwanted side reactions.
Troubleshooting Guides
Issue 1: Low Yield of Amide/Ester Product
| Possible Cause | Troubleshooting Step |
| Hydrolysis of this compound | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents. Handle the acyl chloride under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). |
| Incomplete Reaction | Increase the reaction time or temperature, if the stability of the reactants allows. Consider adding a catalyst, such as 4-dimethylaminopyridine (DMAP), for less reactive nucleophiles. |
| Sub-optimal Stoichiometry | Ensure the nucleophile (amine or alcohol) is used in the correct stoichiometric ratio. Sometimes, a slight excess of the nucleophile can drive the reaction to completion. |
| Product Loss During Work-up | If your product is water-soluble, be cautious with aqueous washes. Consider back-extraction of the aqueous layers with an organic solvent. |
Issue 2: Presence of Carboxylic Acid Impurity in the Product
| Possible Cause | Troubleshooting Step |
| Accidental Exposure to Moisture | During the reaction work-up, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic carboxylic acid impurity. Be aware that this may promote hydrolysis of any remaining acyl chloride. |
| Incomplete Reaction of Acyl Chloride | If unreacted acyl chloride remains, it will hydrolyze during the aqueous work-up. Ensure the reaction has gone to completion before quenching. |
| "Wet" Solvents or Reagents | Always use anhydrous solvents and ensure your amine or alcohol starting material is dry. |
Experimental Protocols
General Protocol for the Synthesis of an Amide using this compound
This protocol outlines a general procedure for the acylation of a primary amine.
Materials:
-
This compound
-
Primary amine
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Triethylamine (TEA) or pyridine
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of nitrogen or argon.
-
Dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
In a separate, dry flask, dissolve this compound (1.0 equivalent) in anhydrous DCM under an inert atmosphere.
-
Slowly add the solution of this compound to the stirred amine solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, the reaction can be quenched by the slow addition of water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Data Presentation
Table 1: Qualitative Comparison of Hydrolysis Rates for Different Organic Chlorides
| Compound Type | Relative Rate of Hydrolysis | Typical Conditions for Hydrolysis |
| Acyl Chloride | Very Fast | Vigorous reaction with cold water.[3] |
| Alkyl Chloride | Slow | Requires heating with a strong base (e.g., NaOH).[1] |
| Aryl Chloride | Very Slow/Inert | Generally does not hydrolyze under normal conditions.[1][4] |
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: General workflow for amide synthesis minimizing hydrolysis.
References
- 1. savemyexams.com [savemyexams.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 4. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
Technical Support Center: Purification Strategies for 4-Acetylpiperidine-1-carbonyl chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 4-Acetylpiperidine-1-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions with this compound?
The most common byproducts are typically unreacted starting materials, the hydrolysis product of the acyl chloride, and salts formed during the reaction. Specifically, you may encounter:
-
Unreacted this compound: This is more likely if the reaction is incomplete.
-
1-Acetylpiperidine-4-carboxylic acid: This is formed by the hydrolysis of this compound by water present in the reaction mixture.
-
Unreacted nucleophile (e.g., amine, alcohol): If an excess of the acyl chloride is not used or if the reaction is not driven to completion.
-
Hydrochloride salts: When a base like triethylamine or pyridine is used to scavenge the HCl generated during the reaction, a hydrochloride salt (e.g., triethylammonium chloride) is formed.
Q2: How can I minimize the hydrolysis of this compound during my reaction?
To minimize hydrolysis, it is crucial to work under anhydrous (dry) conditions. This includes:
-
Using dry solvents.
-
Drying all glassware thoroughly before use.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Using freshly opened or properly stored reagents.
Q3: What is the best way to remove unreacted starting materials?
The optimal method depends on the properties of your desired product and the unreacted starting materials. Common techniques include:
-
Aqueous Extraction: If your product is soluble in an organic solvent and the unreacted starting materials are water-soluble or can be made water-soluble by adjusting the pH, extraction is an effective method.
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities.
-
Crystallization: If your product is a solid, recrystallization can be a highly effective method for purification.
Q4: How do I remove the hydrochloride salt of the base used in the reaction?
Hydrochloride salts are typically water-soluble. They can be removed by washing the organic reaction mixture with water or a mild aqueous basic solution (like sodium bicarbonate) followed by a brine wash.
Q5: What are the recommended crystallization solvents for products derived from this compound?
The choice of solvent will depend on the specific properties of your product. A good starting point is to screen a range of solvents with varying polarities. Common solvents for the crystallization of amide products include:
-
Ethanol
-
Isopropanol
-
Ethyl acetate
-
Acetonitrile
-
Toluene
-
Mixtures of these solvents with anti-solvents like hexanes or heptane.
Q6: How can I monitor the progress of my reaction effectively?
Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent techniques for monitoring reaction progress. An example of an HPLC method for analyzing 1-Acetylpiperidine-1-carbonyl chloride involves a reverse-phase column with a mobile phase of acetonitrile and water with a phosphoric acid modifier.[1] For mass spectrometry compatible methods, formic acid can be used instead of phosphoric acid.[1]
Troubleshooting Guides
Guide 1: Low Product Yield
Symptom: The reaction does not proceed to completion, or the isolated yield of the desired product is lower than expected.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature. - Use a slight excess of one of the reactants (typically the more stable or less expensive one). |
| Degradation of Reactants or Product | - Run the reaction at a lower temperature. - Check the stability of your starting materials and product under the reaction conditions. |
| Hydrolysis of this compound | - Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere. |
| Product Loss During Work-up | - Optimize the extraction pH to ensure your product remains in the organic phase. - If your product has some water solubility, perform multiple extractions with smaller volumes of organic solvent. - Back-extract the combined aqueous layers with fresh organic solvent. |
Guide 2: Impure Product After Initial Work-up
Symptom: The isolated product is contaminated with starting materials, byproducts, or salts.
| Purification Strategy | Description | Best For Removing |
| Aqueous Extraction | The crude reaction mixture is dissolved in an organic solvent and washed with water or an aqueous solution of mild acid or base. | Water-soluble impurities such as hydrochloride salts and unreacted polar starting materials. |
| Column Chromatography | The crude product is separated on a silica or alumina column using an appropriate solvent system. | Byproducts with different polarities from the desired product. |
| Crystallization | The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the pure product to crystallize. | Removing small amounts of impurities from a solid product. |
Experimental Protocols
General Protocol for Amide Synthesis
This protocol is a general guideline for the acylation of a primary or secondary amine with this compound.
-
Dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in a dry aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in the same dry solvent to the cooled amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, proceed with an aqueous work-up.
Aqueous Work-up Protocol
-
Quench the reaction mixture by the slow addition of water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with: a. 1M HCl (to remove unreacted amine and base) b. Saturated aqueous sodium bicarbonate (to remove any remaining acid) c. Brine (to remove residual water)
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent in vacuo to obtain the crude product.
Purification by Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column in an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Load the adsorbed product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent in vacuo.
Purification by Recrystallization
-
Dissolve the crude solid product in a minimal amount of a suitable hot solvent.
-
If the solution is colored, you may add a small amount of activated carbon and hot filter.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: A general experimental workflow for the synthesis and purification of products from this compound reactions.
References
Optimizing reaction conditions (temperature, solvent) for 4-Acetylpiperidine-1-carbonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the use of 4-Acetylpiperidine-1-carbonyl chloride in acylation reactions, particularly for the synthesis of amides.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the acylation of an amine with this compound?
A1: The general reaction involves the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of this compound. This results in the formation of a new amide bond and the release of hydrogen chloride (HCl). A base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIEA), is added to neutralize the HCl byproduct.
Q2: What is the recommended starting temperature for the reaction?
A2: A common starting temperature for the acylation of amines with acyl chlorides is 0°C.[1] This is done to control the initial exothermic reaction. The reaction mixture is then typically allowed to warm to room temperature and stirred for a period of time to ensure completion.
Q3: How do I choose an appropriate solvent for my reaction?
A3: The choice of solvent can significantly impact the reaction. Aprotic solvents are generally preferred. The selection should be based on the solubility of your reactants and the desired reaction temperature. It is a misconception that a higher solvent polarity will always lead to a higher yield.[2] For instance, in some acylation reactions, acetone has been shown to provide a higher yield compared to more polar solvents like DMF or less polar solvents like ethyl acetate.[2] A solvent screening is often recommended to determine the optimal choice for your specific substrate.
Q4: What are common side reactions to be aware of?
A4: The primary side reaction is the hydrolysis of this compound by any residual water in the reactants or solvent, which will form the corresponding carboxylic acid. This can be minimized by using anhydrous solvents and inert gas atmosphere. If the amine substrate is an amino acid ester hydrochloride salt, it's crucial to add a base to liberate the free amine for the reaction to proceed.[3]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The disappearance of the starting amine and the appearance of a new, typically less polar, product spot would indicate the reaction is proceeding. It is important to note that the acyl chloride itself is often not stable enough to be visualized on a TLC plate and may appear as the corresponding carboxylic acid due to hydrolysis on the silica gel.[3]
Optimization of Reaction Conditions
Temperature
Optimizing the reaction temperature is crucial for balancing reaction rate and minimizing side product formation.
| Temperature Range | General Observations & Recommendations |
| 0°C to Room Temperature | Recommended starting point. The initial addition of the acyl chloride is often performed at 0°C to manage the exothermicity of the reaction. The reaction is then allowed to gradually warm to room temperature.[1] This approach is suitable for most primary and secondary amines. |
| Room Temperature | For less reactive amines, starting the reaction at room temperature might be necessary to achieve a reasonable reaction rate.[4] |
| Elevated Temperatures (e.g., Reflux) | Generally not recommended for acyl chloride reactions due to their high reactivity and potential for decomposition and side reactions. Heating is more common when converting less reactive carboxylic acid derivatives, like esters, to amides.[5] |
Solvent Selection
The choice of solvent can influence the solubility of reactants, reaction rate, and ease of product isolation. A solvent screening is often a valuable step in optimization.
| Solvent | Polarity | Typical Use Case & Considerations |
| Dichloromethane (DCM) | Low | A common and effective solvent for many acylation reactions. Good solubility for a wide range of organic compounds. |
| Tetrahydrofuran (THF) | Medium | Another frequently used aprotic solvent. Ensure it is anhydrous as it can be hygroscopic. |
| Acetonitrile (ACN) | High | A polar aprotic solvent that can be a good choice. Recrystallization of the final amide product from acetonitrile is sometimes effective.[6] |
| Toluene | Low | A non-polar solvent that can be useful, particularly if a higher reaction temperature is required (though not typical for acyl chlorides). |
| Acetone | High | Has been shown to provide excellent yields in some acylation reactions, outperforming both more and less polar solvents.[2] |
| Cyrene™ | High | A bio-based dipolar aprotic solvent that has been successfully used for amide synthesis from acyl chlorides.[1] |
| 1,4-Dioxane | Medium | Can be used as a solvent for the reaction and also for recrystallization of the final product.[6] |
| Ethyl Acetate (EtOAc) | Medium | A common solvent for both the reaction and for workup and extraction. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive this compound due to hydrolysis. 2. Amine starting material is in a salt form (e.g., hydrochloride). 3. Insufficient reaction time or temperature. | 1. Use a fresh bottle of the acyl chloride or a newly prepared solution. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). 2. Add at least two equivalents of a non-nucleophilic base (e.g., triethylamine, DIEA) to neutralize the salt and the HCl byproduct.[3] 3. Allow the reaction to stir at room temperature for a longer period (e.g., 12-24 hours). If no progress is observed, a gentle heating might be cautiously attempted, though this is not standard for acyl chlorides. |
| Formation of a White Precipitate Upon Amine Addition | The precipitate is likely the hydrochloride salt of the amine starting material or the tertiary base used. | This is expected. The reaction should still proceed in the heterogeneous mixture. Ensure efficient stirring. |
| Multiple Spots on TLC, Difficult Purification | 1. Presence of unreacted starting materials. 2. Formation of byproducts due to impurities or side reactions. 3. The product is an oil and difficult to crystallize. | 1. Ensure the correct stoichiometry of reactants. Consider using a slight excess (1.1-1.2 equivalents) of the acyl chloride. 2. Review the reaction setup to eliminate sources of water. Ensure the purity of the starting amine. 3. If recrystallization fails, purification by column chromatography on silica gel is the standard method.[7] |
| Product Lost During Aqueous Workup | The amide product has some water solubility. | Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product before extraction. Use a suitable organic solvent for extraction like ethyl acetate or dichloromethane. |
| Inconsistent Yields | Variability in the quality of this compound or solvent. | Use a consistent source and lot of the acyl chloride. Always use anhydrous solvents. |
Experimental Protocols
General Protocol for Amide Synthesis
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 eq.) and an anhydrous aprotic solvent (e.g., Dichloromethane, THF, or Acetonitrile) to achieve a concentration of approximately 0.1-0.5 M.
-
Add a non-nucleophilic base, such as triethylamine (1.1 - 1.5 eq.).
-
Cool the stirred solution to 0°C in an ice bath.
-
In a separate dry flask, dissolve this compound (1.0 - 1.1 eq.) in a minimal amount of the same anhydrous solvent.
-
Add the solution of this compound dropwise to the cooled amine solution over 5-10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 1-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visual Guides
References
- 1. pure.hud.ac.uk [pure.hud.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amide Synthesis [fishersci.it]
- 5. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preventing side reactions of the acetyl group in 4-Acetylpiperidine-1-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions of the acetyl group in 4-Acetylpiperidine-1-carbonyl chloride during their experiments.
Troubleshooting Guides
Issue 1: Low Yield or Purity of the Final Product Due to Side Reactions of the Acetyl Group
Symptoms:
-
Formation of multiple byproducts observed during reaction monitoring (e.g., by TLC or LC-MS).
-
Difficulty in purifying the desired product.
-
Lower than expected yield of the final product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Enolization and Aldol Condensation: Under basic conditions, the acetyl group can enolize, leading to self-condensation or reaction with other carbonyl compounds. | Protect the Acetyl Group: The most effective way to prevent side reactions is to protect the ketone functionality as an acetal before converting the carboxylic acid to the carbonyl chloride. A common method is the formation of a cyclic ketal using ethylene glycol. This protecting group is stable under basic and nucleophilic conditions. Control of Reaction pH: If protection is not feasible, maintain a neutral or slightly acidic pH during the reaction to minimize enolate formation. The use of non-basic nucleophiles and aprotic solvents is recommended. |
| Reaction with Nucleophiles: The acetyl carbonyl group can compete with the carbonyl chloride for nucleophilic attack, especially with strong nucleophiles. | Use a Protecting Group: As mentioned above, protecting the acetyl group as an acetal will prevent its reaction with nucleophiles. Use Milder Nucleophiles: If possible, use less reactive nucleophiles that will selectively react with the more electrophilic carbonyl chloride. |
| Hydrolysis of the Carbonyl Chloride: The carbonyl chloride is highly susceptible to hydrolysis, which can be exacerbated by basic conditions used to promote other reactions. | Strict Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the carbonyl chloride. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield/purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions involving the acetyl group of this compound?
A1: The two main side reactions are:
-
Enolization and Aldol Condensation: The alpha-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile, attacking another molecule of the ketone, leading to aldol addition or condensation products.[1] This is more prevalent under basic reaction conditions.
-
Nucleophilic Attack: The carbonyl carbon of the acetyl group can be attacked by strong nucleophiles, competing with the desired reaction at the more reactive carbonyl chloride.
Q2: How can I protect the acetyl group to prevent these side reactions?
A2: The most common and effective method is to protect the ketone as a cyclic acetal (ketal). This is typically done by reacting 4-acetylpiperidine with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), with azeotropic removal of water.[2][3] The resulting 1,3-dioxolane is stable to a wide range of nucleophilic and basic conditions.
Q3: What is a typical experimental protocol for the protection of the acetyl group?
A3: A general procedure for the acetal protection of a ketone is as follows:
-
Dissolve the ketone (1 equivalent) in a suitable solvent like toluene.
-
Add ethylene glycol (1.1-1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 equivalents).
-
Reflux the mixture using a Dean-Stark apparatus to remove water azeotropically.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the protected ketone.
Q4: How do I deprotect the acetyl group after my desired reaction?
A4: Acetal protecting groups are typically removed by acid-catalyzed hydrolysis.[2] You can treat the protected compound with an aqueous acid solution (e.g., dilute HCl or acetic acid) in a solvent like acetone or THF. The reaction progress should be monitored to ensure complete deprotection without causing degradation of the desired product. It is crucial to perform this deprotection in the absence of reagents that are sensitive to acidic and aqueous conditions.[4]
Q5: Can I form the carbonyl chloride without protecting the acetyl group?
A5: Yes, it is possible. The synthesis of this compound from 1-acetyl-piperidine-4-carboxylic acid using thionyl chloride has been reported with a high yield (99%).[5] This suggests that under these specific conditions, side reactions of the acetyl group are minimal. However, for subsequent reactions involving the carbonyl chloride, especially those requiring basic conditions or strong nucleophiles, protecting the acetyl group is highly recommended to avoid the formation of byproducts and improve the overall yield and purity of your final compound.
Experimental Protocols
Protocol 1: Acetal Protection of 4-Acetylpiperidine
This protocol describes the protection of the ketone in a related compound, which can be adapted for 4-acetylpiperidine.
Materials:
-
4-Acetylpiperidine
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-acetylpiperidine (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-TsOH (0.02 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected product, 4-(1,3-dioxolan-2-yl)piperidine.
Protocol 2: Synthesis of this compound (without protection)
Materials:
-
1-Acetyl-piperidine-4-carboxylic acid
-
Thionyl chloride
-
Inert solvent (e.g., dichloromethane)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), suspend 1-acetyl-piperidine-4-carboxylic acid (1.0 eq) in an anhydrous inert solvent.
-
Slowly add thionyl chloride (1.1-1.5 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 5 minutes, as per a reported procedure with 99% yield).[5]
-
Monitor the reaction for the cessation of gas evolution.
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude this compound. This product is often used immediately in the next step without further purification due to its moisture sensitivity.
Workflow for Synthesis with Protection:
Caption: Synthetic workflow including protection and deprotection steps.
Data Summary
| Parameter | Without Protection | With Acetal Protection |
| Reaction Complexity | Fewer synthetic steps. | Additional protection and deprotection steps required. |
| Potential for Side Reactions | High, especially with basic or strongly nucleophilic reagents (aldol condensation, nucleophilic attack on acetyl). | Low, the acetal protecting group is stable under a wide range of reaction conditions.[2] |
| Product Purity | May be lower due to the formation of multiple byproducts, requiring extensive purification. | Generally higher, leading to simpler purification. |
| Overall Yield | Potentially lower due to byproduct formation and purification losses. | Potentially higher, as the desired reaction proceeds more cleanly. The high yield of individual steps is crucial. |
| Applicability | Limited to reactions with non-basic, weakly nucleophilic reagents under strictly anhydrous conditions. | Broadly applicable to a wide range of reaction conditions, including those involving basic and strong nucleophiles. |
References
Troubleshooting guide for the Schotten-Baumann reaction with 4-Acetylpiperidine-1-carbonyl chloride
This guide provides troubleshooting and frequently asked questions for the Schotten-Baumann reaction, with a specific focus on using 4-Acetylpiperidine-1-carbonyl chloride.
Troubleshooting Guide
This section addresses common problems encountered during the Schotten-Baumann reaction.
Question: I am getting a low or non-existent yield of my desired amide product. What are the common causes and how can I fix this?
Answer: Low or no product yield is the most frequent issue and can stem from several factors. The primary suspect is often the premature hydrolysis of the highly reactive this compound.
Key Troubleshooting Steps:
-
Hydrolysis of the Acyl Chloride: this compound is moisture-sensitive and can rapidly hydrolyze to the corresponding carboxylic acid, especially in the presence of aqueous base.[1][2][3] This side reaction consumes your starting material.
-
Solution: Employ a two-phase (biphasic) solvent system, such as dichloromethane/water or diethyl ether/water.[4][5] The acyl chloride and your amine (or alcohol) will primarily reside in the organic layer, while the base remains in the aqueous layer, neutralizing the HCl byproduct at the interface.[5] Add the aqueous base slowly and with vigorous stirring to minimize the time the acyl chloride is exposed to high concentrations of water and base.[6]
-
-
Incorrect Stoichiometry or Reagent Quality: An imbalance in reagents or impure starting materials can halt the reaction.
-
Solution: Ensure the acyl chloride is of high purity and has been stored under anhydrous conditions.[7] Use at least one equivalent of base to neutralize the HCl generated during the reaction; failing to do so will protonate the unreacted amine, rendering it non-nucleophilic and stopping the reaction.[6][8][9] Often, a slight excess of the acylating agent is used.
-
-
Insufficient Mixing: In a biphasic system, poor mixing leads to a low interfacial area, slowing down the reaction rate significantly.
-
Solution: Use vigorous mechanical stirring (e.g., 1000 rpm or higher) to ensure the organic and aqueous phases are well-emulsified, maximizing the reaction rate between the reactants in the organic phase and the base in the aqueous phase.[2]
-
-
Low Nucleophilicity of the Substrate: Sterically hindered or electronically poor nucleophiles (amines/alcohols) will react more slowly.
Question: My final product is contaminated with a significant amount of a water-soluble impurity. What is it and how can I prevent it?
Answer: The most likely water-soluble impurity is the carboxylate salt of 1-acetylpiperidine-4-carboxylic acid. This is formed when the this compound starting material hydrolyzes.
-
Prevention: The best prevention is to minimize hydrolysis using the biphasic Schotten-Baumann conditions described above (vigorous stirring, slow base addition).[1][5] Ensure your organic solvent is dry and minimize exposure of the acyl chloride to atmospheric moisture.
-
Removal: During the aqueous workup, the carboxylate salt will be extracted into the aqueous layer. Washing the organic layer with a dilute solution of sodium bicarbonate can help remove any remaining acidic impurities.
Frequently Asked Questions (FAQs)
Question: What is the fundamental mechanism of the Schotten-Baumann reaction?
Answer: The reaction proceeds via a nucleophilic acyl substitution mechanism.[4]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen (of an amine) or oxygen (of an alcohol) attacks the highly electrophilic carbonyl carbon of the acyl chloride.[8][10] This forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.[8]
-
Deprotonation: The base in the reaction mixture neutralizes the hydrochloric acid (HCl) formed as a byproduct.[8][9] This step is crucial as it prevents the protonation of the starting amine, which would render it unreactive.[8]
Question: Why is a base essential for this reaction?
Answer: The base serves two critical functions:
-
It neutralizes the HCl generated during the reaction. Without the base, the acidic HCl would react with the starting amine to form an ammonium salt, which is not nucleophilic and cannot react with the acyl chloride, thus stopping the reaction.[6][8][9]
-
It drives the equilibrium toward the formation of the amide or ester product.[9]
Question: Is this compound stable?
Answer: No, it is not particularly stable. It is classified as moisture-sensitive and hygroscopic.[3][7] This means it will readily react with water from the atmosphere or in solvents. For best results, it should be stored in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) and handled quickly.[7]
Data & Protocols
Quantitative Data Summary
The following tables provide typical parameters for optimizing the Schotten-Baumann reaction.
Table 1: Troubleshooting Guide Summary
| Symptom | Possible Cause | Recommended Action |
| Low/No Yield | Hydrolysis of acyl chloride | Use a biphasic solvent system; add base slowly with vigorous stirring.[1][5] |
| Incorrect stoichiometry | Use at least 1 equivalent of base; verify purity/concentration of reagents.[6][8] | |
| Poor mixing | Increase stirring speed to emulsify the two phases.[2] | |
| Side Product Formation | Hydrolysis of acyl chloride | Minimize exposure to water; use biphasic conditions.[3][7] |
| Reaction with other functional groups | Protect sensitive functional groups on the nucleophile before the reaction. | |
| Slow Reaction | Low temperature | The reaction is often exothermic, but gentle warming (30-40°C) may be needed.[1] |
| Steric hindrance | Increase reaction time or consider a more potent catalyst like pyridine.[9][11] |
Table 2: Typical Reaction Parameters
| Parameter | Typical Range | Notes |
| Acyl Chloride | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion. |
| Nucleophile (Amine/Alcohol) | 1.0 equivalent | The limiting reagent. |
| Base (e.g., NaOH) | 1.0 - 2.0 equivalents | At least one equivalent is needed to neutralize HCl. An excess helps maintain basic pH.[6] |
| Solvent System | CH₂Cl₂/H₂O, Et₂O/H₂O, Toluene/H₂O | A biphasic system is characteristic of Schotten-Baumann conditions.[5] |
| Temperature | 0°C to Room Temperature | The reaction is often exothermic; initial cooling may be required.[1] |
| Reaction Time | 30 minutes - 4 hours | Monitored by TLC or LCMS until consumption of the limiting reagent. |
Detailed Experimental Protocol
Synthesis of N-benzyl-1-acetylpiperidine-4-carboxamide
This protocol describes the reaction of this compound with benzylamine as an example.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
10% w/v aqueous Sodium Hydroxide (NaOH) solution (1.5 eq)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In an appropriately sized round-bottom flask equipped with a magnetic stir bar, dissolve the benzylamine (1.0 eq) in dichloromethane.
-
In a separate container, prepare a solution of this compound (1.0 eq) in dichloromethane. Handle the acyl chloride quickly due to its moisture sensitivity.[3]
-
Begin vigorous stirring of the benzylamine solution.
-
Add the acyl chloride solution dropwise to the stirring benzylamine solution at room temperature.
-
Simultaneously or immediately following, add the 10% aqueous NaOH solution dropwise. Monitor the temperature; if the reaction becomes too exothermic, cool the flask with an ice bath.[1]
-
Continue to stir the biphasic mixture vigorously for 1-3 hours. Monitor the reaction's progress by TLC or LCMS.
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Wash the organic layer sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product as necessary, typically via recrystallization or column chromatography.
Visualized Workflows
Troubleshooting Logic for Low Product Yield
The following diagram outlines a logical workflow for diagnosing and solving issues of low yield in the Schotten-Baumann reaction.
Caption: Troubleshooting workflow for low yield.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. 1-Acetylpiperidine-4-carbonyl chloride|lookchem [lookchem.com]
- 8. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 9. byjus.com [byjus.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. chemistry-reaction.com [chemistry-reaction.com]
Improving the solubility of 4-Acetylpiperidine-1-carbonyl chloride for reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Acetylpiperidine-1-carbonyl chloride. The information aims to address common challenges related to its solubility and use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a reactive chemical intermediate primarily used in organic synthesis.[1] It serves as a building block for introducing the 4-acetylpiperidine-1-carbonyl moiety into molecules, which is a common structural motif in medicinal chemistry and drug discovery. Its high reactivity makes it a useful reagent for the acylation of amines, alcohols, and other nucleophiles.[2]
Q2: What are the main safety concerns when handling this compound?
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It is also sensitive to moisture and will react with water, releasing hydrochloric acid.[3] Therefore, it is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All glassware and solvents used should be scrupulously dried to prevent decomposition of the reagent.
Q3: How should this compound be stored?
Due to its hygroscopic nature, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator.[1][3] This minimizes contact with moisture and prolongs the shelf-life of the reagent.
Troubleshooting Guide
Issue 1: Poor Solubility of this compound in the Reaction Solvent
Symptoms:
-
The reagent does not fully dissolve, leading to a heterogeneous reaction mixture.
-
Inconsistent reaction rates and yields.
-
Formation of insoluble clumps.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent Choice | This compound has limited solubility in many common solvents. While it is slightly soluble in DMSO, for reactions, other solvents are often preferred.[3][4] Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are commonly used for acylation reactions and may offer better solubility.[2] It is advisable to perform small-scale solubility tests to determine the most suitable solvent for your specific reaction conditions. |
| Low Temperature | Solubility often decreases at lower temperatures. If your reaction is conducted at or below room temperature, this can exacerbate solubility issues. |
| Insufficient Agitation | Inadequate stirring may not provide enough energy to dissolve the solid reagent effectively. |
Solubility Enhancement Techniques:
| Technique | Description | Considerations |
| Co-solvent System | The addition of a small amount of a co-solvent in which the compound is more soluble can significantly improve the overall solubility in the bulk solvent. For instance, adding a small volume of DMF to a suspension in DCM can aid in dissolution. | Ensure the co-solvent is compatible with your reaction conditions and does not interfere with the desired chemical transformation. |
| Sonication | The use of an ultrasonic bath can provide the energy needed to break down solid agglomerates and enhance dissolution. This can be particularly useful for initiating the reaction. | Monitor the temperature of the reaction mixture as sonication can cause localized heating. |
| Gentle Warming | Carefully warming the solvent (before adding other sensitive reagents) can increase the solubility of the acyl chloride. | Acyl chlorides can be thermally labile, so avoid excessive heat. Always perform this under an inert atmosphere. |
Issue 2: Low or No Product Yield in Acylation Reaction
Symptoms:
-
TLC or LC-MS analysis shows unreacted starting materials.
-
Isolation of the starting amine or hydrolyzed acyl chloride (4-acetylpiperidine-1-carboxylic acid).
Possible Causes and Solutions:
| Cause | Solution |
| Decomposition of Acyl Chloride | This compound is highly sensitive to moisture.[3] Any residual water in the solvent, on the glassware, or in the starting amine will lead to rapid hydrolysis of the acyl chloride to the corresponding carboxylic acid, rendering it unreactive for the desired acylation. |
| Insufficient Nucleophilicity of the Amine | Sterically hindered or electron-deficient amines may react slowly with the acyl chloride. |
| Inadequate Acid Scavenger | The acylation reaction produces one equivalent of HCl, which can protonate the starting amine, rendering it non-nucleophilic.[5] |
| Poor Solubility Affecting Reaction Rate | If the acyl chloride is not sufficiently dissolved, the reaction can only occur at the solid-liquid interface, leading to slow and incomplete conversion. |
Issue 3: Formation of Side Products
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting materials or the desired product.
-
Difficult purification.
Possible Causes and Solutions:
| Cause | Solution |
| Diacylation of Primary Amines | If the reaction conditions are too harsh or if an excess of the acyl chloride is used, primary amines can undergo a second acylation to form a diacyl-amine (imide) derivative. |
| Reaction with Solvent | Some solvents can react with highly reactive acyl chlorides. For example, alcohols are not suitable solvents as they will be acylated. |
| Side Reactions of the Product | The product itself may be unstable under the reaction conditions, leading to decomposition. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Abbreviation | Polarity | Solubility | Notes |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Slightly Soluble[3][4] | Often used for initial dissolution for screening, but its high boiling point can complicate work-up. |
| Dichloromethane | DCM | Polar Aprotic | Likely Soluble/Sparingly Soluble | A common solvent for acylation reactions.[2][6] Solubility may need to be enhanced. |
| Tetrahydrofuran | THF | Polar Aprotic | Likely Soluble/Sparingly Soluble | Another common solvent for acylation reactions.[2] Must be anhydrous. |
| N,N-Dimethylformamide | DMF | Polar Aprotic | Likely Soluble | Good for dissolving polar compounds, but its high boiling point can be a drawback. Often used for less reactive amines.[6] |
| Acetonitrile | ACN | Polar Aprotic | Likely Sparingly Soluble | Can be a suitable solvent, ensure it is anhydrous. |
| Toluene | - | Nonpolar | Likely Poorly Soluble | Generally not a good choice for this polar compound. |
| Hexanes/Heptane | - | Nonpolar | Insoluble | Not suitable as a primary reaction solvent. |
Note: This data is qualitative and based on the properties of similar compounds and general principles of solubility. It is strongly recommended to perform small-scale solubility tests before proceeding with a large-scale reaction.
Experimental Protocols
Representative Protocol for the Acylation of a Primary Amine with this compound (Schotten-Baumann Conditions)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary amine
-
This compound
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (distilled and stored over KOH)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon, Schlenk line)
-
Oven-dried glassware
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary amine (1.0 eq).
-
Dissolve the amine in anhydrous DCM (concentration typically 0.1-0.5 M).
-
Add triethylamine (1.1 - 1.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
In a separate dry flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the solution of the acyl chloride to the stirring amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by column chromatography on silica gel or recrystallization, as appropriate.
Visualizations
References
Characterization of unexpected byproducts in reactions with 4-Acetylpiperidine-1-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Acetylpiperidine-1-carbonyl chloride. The information is designed to help identify and characterize unexpected byproducts that may arise during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a reactive acyl chloride commonly used as a building block in organic synthesis. Its primary application is in the acylation of nucleophiles, such as amines and alcohols, to introduce the 4-acetylpiperidine-1-carbonyl moiety. This is a key step in the synthesis of various pharmaceutical compounds and other biologically active molecules.
Q2: What are the expected products when reacting this compound with a primary or secondary amine?
The expected reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of a stable amide bond and the elimination of hydrogen chloride (HCl). The HCl is typically neutralized by adding a base to the reaction mixture.
Q3: What are some common, expected side reactions to be aware of?
A common and expected side reaction is the hydrolysis of this compound if moisture is present in the reaction setup.[1][2][3][4][5] Acyl chlorides are highly susceptible to hydrolysis, which leads to the formation of the corresponding carboxylic acid, 1-acetylpiperidine-4-carboxylic acid.[1][4][5]
Troubleshooting Guide: Unexpected Byproducts
Issue 1: Formation of a Higher Molecular Weight Impurity
Symptom: Observation of a peak in the mass spectrum (MS) or a spot on the Thin Layer Chromatography (TLC) plate that corresponds to a mass approximately double that of the expected product.
Potential Cause: Dimerization of the starting material or reaction with a hydrolyzed intermediate. A likely unexpected byproduct is the anhydride formed from the reaction of this compound with its hydrolysis product, 1-acetylpiperidine-4-carboxylic acid. Another possibility is the formation of a dimer through self-condensation under certain conditions, though this is less commonly reported.
Proposed Byproduct Structures:
-
Anhydride Byproduct: Formed from the reaction between the acyl chloride and its corresponding carboxylic acid (from hydrolysis).
-
Dimer Impurity: A patent for a similar piperidine-based carbonyl chloride mentions the formation of a "dimer impurity," which could arise from intermolecular reactions.
Troubleshooting and Resolution:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis. Use anhydrous solvents.
-
Control of Stoichiometry and Addition Rate: Add the this compound slowly to the solution of the nucleophile. This minimizes the concentration of unreacted acyl chloride, reducing the likelihood of self-reaction.
-
Purification: These higher molecular weight byproducts can often be separated from the desired product by column chromatography on silica gel.
Issue 2: Presence of an Unexpected Polar Impurity
Symptom: A persistent polar spot on the TLC plate that is not the starting amine or the desired product.
Potential Cause: This is often the result of hydrolysis of the this compound to 1-acetylpiperidine-4-carboxylic acid.[1][4][5] This carboxylic acid is more polar than the corresponding amide product.
Troubleshooting and Resolution:
-
Moisture Control: As with dimer formation, rigorous exclusion of water is critical.
-
Aqueous Work-up: During the work-up, a mild basic wash (e.g., with aqueous sodium bicarbonate solution) can help to remove the acidic carboxylic acid byproduct by converting it to its more water-soluble carboxylate salt.
-
Chromatography: If the basic wash is insufficient, the carboxylic acid can typically be separated from the amide product by silica gel chromatography.
Data Presentation
Table 1: Common Reactants, Products, and Potential Byproducts
| Reactant 1 | Reactant 2 (Nucleophile) | Expected Product | Potential Unexpected Byproduct |
| This compound | Primary/Secondary Amine | N-substituted-1-acetylpiperidine-4-carboxamide | 1-Acetylpiperidine-4-carboxylic acid, Anhydride of 1-acetylpiperidine-4-carboxylic acid |
| This compound | Alcohol | Ester of 1-acetylpiperidine-4-carboxylic acid | 1-Acetylpiperidine-4-carboxylic acid, Anhydride of 1-acetylpiperidine-4-carboxylic acid |
| This compound | Water (contaminant) | 1-Acetylpiperidine-4-carboxylic acid | - |
Experimental Protocols
Protocol 1: General Procedure for Acylation of an Amine
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Characterization of the Carboxylic Acid Byproduct
-
Isolation: If a significant amount of the polar byproduct is observed, it can often be isolated during the aqueous work-up. After the initial organic extraction, acidify the aqueous layer with dilute HCl and extract with an organic solvent to isolate the carboxylic acid.
-
Analysis:
-
¹H NMR: The carboxylic acid proton will typically appear as a broad singlet far downfield (>10 ppm).
-
IR Spectroscopy: A broad O-H stretch will be observed around 3000 cm⁻¹ in addition to the C=O stretch.
-
Mass Spectrometry: The mass of the hydrolyzed product (C₈H₁₃NO₃, MW: 171.19 g/mol ) will be detected.
-
Visualizations
Caption: Logical workflow of the primary reaction and potential byproduct formation pathways.
Caption: A troubleshooting workflow for identifying and addressing unexpected byproducts.
References
Impact of Lewis acid catalyst choice on Friedel-Crafts acylation with 4-Acetylpiperidine-1-carbonyl chloride
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing 4-Acetylpiperidine-1-carbonyl chloride in Friedel-Crafts acylation reactions. The choice of Lewis acid catalyst is a critical parameter influencing reaction success, and this guide offers specific insights into the use of Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), and Zinc Chloride (ZnCl₂).
Frequently Asked Questions (FAQs)
Q1: Why is the choice of Lewis acid so critical in my Friedel-Crafts acylation?
A1: The Lewis acid catalyst is crucial for activating the acyl chloride, making it a potent electrophile (the acylium ion) that can react with the aromatic substrate.[1][2][3] The strength of the Lewis acid affects the reaction rate and can influence selectivity. Stronger Lewis acids like AlCl₃ are highly effective but can sometimes lead to side reactions or require harsher conditions.[4] Milder catalysts like FeCl₃ and ZnCl₂ may offer better selectivity and milder reaction conditions, though potentially at the cost of reaction rate and overall yield.[5][6]
Q2: I am not getting any product. What are the most common reasons for reaction failure?
A2: The most common causes for a complete lack of product are:
-
Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture, which will deactivate the catalyst.[7] Ensure all glassware is flame-dried and reagents and solvents are anhydrous.
-
Deactivated Aromatic Substrate: Friedel-Crafts acylation does not work well with strongly deactivated aromatic rings (e.g., nitrobenzene).[8]
-
Insufficient Catalyst: In Friedel-Crafts acylation, the product ketone can form a complex with the Lewis acid, rendering it inactive.[9] Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required.
-
Catalyst Incompatibility: The nitrogen atom in the this compound can complex with the Lewis acid, deactivating both. This is a known issue with substrates containing amine functionalities.[8]
Q3: My yields are consistently low. How can I improve them?
A3: Low yields can stem from several factors:
-
Suboptimal Catalyst Choice: For your specific aromatic substrate, the chosen Lewis acid may not be the most effective. It is often necessary to screen different catalysts (see Table 1 for a comparison).
-
Incorrect Stoichiometry: As mentioned, using less than a stoichiometric amount of the Lewis acid can lead to low conversion.[9]
-
Reaction Temperature: Friedel-Crafts acylations are often temperature-sensitive. Running the reaction at too low a temperature may result in a slow reaction rate, while too high a temperature can lead to byproduct formation.
-
Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
Q4: I am observing the formation of multiple products. What could be the cause?
A4: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, multiple products can still arise from:
-
Isomerization: Depending on the aromatic substrate and reaction conditions, you may obtain a mixture of ortho, meta, and para isomers. The choice of Lewis acid can influence this regioselectivity.
-
Side Reactions: The acylating agent itself, this compound, has multiple reactive sites (the acyl chloride, the acetyl carbonyl, and the piperidine nitrogen) that could potentially lead to side reactions under strong Lewis acid conditions.
Q5: Can I reuse my Lewis acid catalyst?
A5: In classical Friedel-Crafts acylation, the Lewis acid forms a complex with the ketone product and is typically quenched during the aqueous workup.[9] Therefore, it is generally not recoverable in its active form. However, research into solid-supported or recyclable Lewis acid catalysts is ongoing.[10][11]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiment.
Problem 1: The reaction is sluggish or does not proceed to completion.
Caption: Troubleshooting workflow for slow or incomplete reactions.
Problem 2: Significant formation of byproducts is observed.
Caption: Troubleshooting workflow for byproduct formation.
Data Presentation
Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation
| Lewis Acid Catalyst | Relative Strength | Typical Stoichiometry (equiv.) | Advantages | Disadvantages | Reported Yield Range (General Acylations) |
| AlCl₃ | Strong | 1.1 - 2.0 | High reactivity, widely applicable.[5] | Highly moisture-sensitive, can promote side reactions, requires stoichiometric amounts.[3] | 60-95% |
| FeCl₃ | Moderate | 1.1 - 2.0 | Less moisture-sensitive than AlCl₃, more economical, milder.[5][6] | Generally provides slightly lower yields than AlCl₃.[6] | 50-85%[6] |
| ZnCl₂ | Mild | Catalytic to Stoichiometric | Can be used in catalytic amounts for activated substrates, mild conditions.[9] | Often requires higher temperatures or longer reaction times, less effective for deactivated substrates. | 40-99% (highly substrate dependent)[12][13] |
Experimental Protocols
General Safety Precautions: Friedel-Crafts acylation should be performed in a well-ventilated fume hood. Anhydrous Lewis acids are corrosive and react violently with water. This compound is also corrosive. Appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn at all times.
Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride (AlCl₃)
This protocol is adapted for the acylation of a generic activated aromatic substrate (e.g., anisole).
Caption: Experimental workflow for AlCl₃-mediated acylation.
Methodology:
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Charge the flask with the aromatic substrate (1.0 equiv.) and anhydrous dichloromethane. Cool the flask to 0°C in an ice-water bath.
-
Catalyst Addition: To the stirred solution, carefully add anhydrous aluminum chloride (1.1 equiv.) in portions, ensuring the temperature does not rise above 5°C.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture back to 0°C and slowly pour it into a beaker containing crushed ice and concentrated hydrochloric acid.[14] Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography.
Protocol 2: Friedel-Crafts Acylation using Ferric Chloride (FeCl₃)
This protocol offers a milder alternative to AlCl₃.
Methodology:
-
Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, combine the aromatic substrate (1.0 equiv.) and anhydrous ferric chloride (1.1 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Acyl Chloride Addition: Add a solution of this compound (1.0 equiv.) in the same anhydrous solvent dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (typically 40-60°C). Monitor the reaction progress by TLC. Reaction times may be longer compared to using AlCl₃.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1. The quenching step is generally less exothermic with FeCl₃.
Protocol 3: Friedel-Crafts Acylation using Zinc Chloride (ZnCl₂)
This protocol is suitable for activated aromatic substrates and employs the mildest of the three Lewis acids.
Methodology:
-
Preparation: Combine the aromatic substrate (1.0 equiv.), this compound (1.0 equiv.), and anhydrous zinc chloride (1.2 equiv.) in a round-bottom flask.
-
Reaction: The reaction can sometimes be performed under solvent-free conditions or in a high-boiling solvent like toluene. Heat the mixture to 70-100°C and stir until the reaction is complete as indicated by TLC. Microwave irradiation can also be an effective method to promote this reaction.
-
Workup: Cool the reaction mixture and add an appropriate organic solvent (e.g., ethyl acetate). Filter to remove any insoluble zinc salts.
-
Washing and Purification: Wash the filtrate with 10% sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
References
- 1. allstudyjournal.com [allstudyjournal.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. allstudyjournal.com [allstudyjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 14. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
Strategies to minimize the formation of HCl during reactions with 4-Acetylpiperidine-1-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Acetylpiperidine-1-carbonyl chloride. The focus is on strategies to minimize the formation and impact of hydrochloric acid (HCl) during its reactions.
Frequently Asked Questions (FAQs)
Q1: Why is HCl formed when using this compound in reactions?
A1: this compound is an acyl chloride. In nucleophilic acyl substitution reactions, the carbonyl carbon is attacked by a nucleophile (such as an amine or alcohol). The chlorine atom then leaves as a chloride ion. If the nucleophile was neutral (e.g., R-NH₂ or R-OH), it will have a positive charge after bonding to the carbonyl carbon. To return to a neutral state, it expels a proton (H⁺). This proton combines with the chloride ion (Cl⁻) to form hydrochloric acid (HCl) as a byproduct.[1][2][3][4]
Q2: What are the negative consequences of HCl formation in my reaction?
A2: The in-situ generation of HCl can lead to several issues:
-
Protonation of Nucleophiles: If you are using a basic nucleophile, such as an amine, the generated HCl will react with it to form an ammonium salt.[1] This protonated form is no longer nucleophilic and cannot react with the acyl chloride, which can stall the reaction or lead to low yields.[1]
-
Side Reactions: HCl is a strong acid and can catalyze unwanted side reactions, such as the hydrolysis of the acyl chloride if water is present.[2][4]
-
Degradation of Products: The acidic environment can potentially degrade acid-sensitive functional groups on your starting materials or desired product.
Q3: How can I prevent HCl from interfering with my reaction?
A3: The most common strategy is to add a base to the reaction mixture to act as an "acid scavenger." This base will neutralize the HCl as it is formed.[3][5]
Q4: What type of base should I use as an acid scavenger?
A4: The choice of base is critical and depends on your specific reaction. Common choices include:
-
Excess Amine: If your nucleophile is an inexpensive amine, you can use at least two equivalents. One equivalent will react with the acyl chloride, and the second will neutralize the resulting HCl.[1]
-
Tertiary Amines: Non-nucleophilic tertiary amines like triethylamine (TEA) or pyridine are frequently used.[5][6] They are basic enough to neutralize HCl but generally do not compete with the primary or secondary amine in reacting with the acyl chloride.
-
Sterically Hindered Bases: For sensitive substrates, a bulky, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) can be employed.[6] Its steric hindrance further prevents it from participating in the main reaction.[6]
-
Inorganic Bases: In some cases, aqueous inorganic bases like sodium hydroxide or solid bases like potassium phosphate can be used, though care must be taken to avoid hydrolysis of the acyl chloride.[1]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield in amidation reaction | The amine nucleophile has been protonated by the generated HCl, rendering it unreactive. | Add an appropriate base to the reaction mixture to neutralize the HCl. Common choices include triethylamine, pyridine, or using a two-fold excess of the amine nucleophile.[1] |
| Reaction stalls after some initial conversion | The concentration of unprotonated amine has decreased significantly due to HCl formation. | Ensure at least one full equivalent of a suitable base is present relative to the this compound. |
| Formation of unexpected byproducts | The acidic conditions caused by HCl are leading to side reactions or degradation. | Use a non-nucleophilic base like triethylamine or DIPEA to maintain a neutral or slightly basic environment.[6] Ensure the reaction is carried out under anhydrous (dry) conditions to prevent hydrolysis of the acyl chloride.[4][7] |
| Difficulty in purifying the product | The hydrochloride salt of the base used (e.g., triethylammonium chloride) is co-precipitating or is soluble in the extraction solvent. | Perform an aqueous workup. The ammonium salt is typically water-soluble and can be removed by washing the organic layer with water or a mild aqueous base. |
Data Presentation
Comparison of Common Bases for HCl Scavenging
| Base | pKa of Conjugate Acid | Key Characteristics | Considerations |
| Triethylamine (TEA) | ~10.75 | Common, inexpensive, and effective HCl scavenger. | Can sometimes be nucleophilic and participate in side reactions.[7] |
| Pyridine | ~5.25 | Less basic than TEA, but can also act as a nucleophilic catalyst, potentially increasing the reaction rate.[5] | Has a strong, unpleasant odor and is toxic. Some studies show it can be more effective than TEA in certain reactions.[5] |
| N,N-Diisopropylethylamine (DIPEA) | ~10.75 | Sterically hindered and non-nucleophilic, making it a "cleaner" base that is less likely to cause side reactions.[6] | More expensive than TEA. |
| Excess Amine Reactant | Varies | Simple approach if the amine is readily available and inexpensive. | Requires at least a 2:1 molar ratio of amine to acyl chloride.[1] Not suitable for valuable or complex amines. |
Experimental Protocols
Note: The following protocols are general procedures and may require optimization for your specific substrate.
General Protocol for Amide Synthesis using a Tertiary Amine Base
This protocol is adapted from a general procedure for the synthesis of amides from acid chlorides and primary amines.
Materials:
-
This compound (1.0 equiv.)
-
Primary or secondary amine (1.0 equiv.)
-
Triethylamine (TEA) or Pyridine (1.1 - 1.5 equiv.)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the amine (1.0 equiv.) and triethylamine (1.1 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equiv.) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirring amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-16 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the organic layer sequentially with water, a mild acid (e.g., 1M HCl) to remove excess amine and TEA, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Cited Experimental Protocol: Friedel-Crafts Acylation
The following is an example of a reaction using this compound (referred to as 1-acetylisonipecotoyl chloride) in a Friedel-Crafts acylation.
Procedure:
-
To a stirring suspension of t-butylbenzene (13 g) and aluminum chloride (27 g) in dichloroethane (175 ml), 19.1 g of 1-acetylisonipecotoyl chloride is added portionwise.
Visualizations
Logical Workflow for Minimizing HCl Formation
Caption: Workflow for selecting a strategy to neutralize HCl.
Reaction Pathway: Amide Formation
Caption: General mechanism for amide formation and HCl neutralization.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 206989-61-9|tert-Butyl 4-acetylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester | C12H21NO3 | CID 10987983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester CAS#: 206989-61-9 [m.chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Acetylpiperidine-1-carbonyl chloride and Other Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-Acetylpiperidine-1-carbonyl chloride against other commonly used acylating agents. The information presented herein is intended to assist researchers in selecting the appropriate reagent for their specific acylation needs, with a focus on providing objective performance comparisons supported by available experimental data and established chemical principles.
Introduction to Acylating Agent Reactivity
Acylating agents are indispensable tools in organic synthesis, crucial for the introduction of an acyl group (R-C=O) into a molecule. The reactivity of these agents varies significantly, influencing reaction conditions, substrate scope, and selectivity. This variability is primarily governed by two key factors: the electrophilicity of the carbonyl carbon and the stability of the leaving group. A more electrophilic carbonyl carbon and a better leaving group result in a more reactive acylating agent.[1][2]
The general order of reactivity for common classes of acylating agents is as follows:
Acyl Chlorides > Acid Anhydrides > Esters > Amides [3]
Acyl chlorides, such as this compound, are among the most reactive acylating agents due to the high electronegativity of both the oxygen and chlorine atoms, which strongly polarizes the carbonyl carbon, and the excellent leaving group ability of the chloride ion.[4][5]
Comparative Reactivity Analysis
Structure of this compound:
The presence of the electron-withdrawing acetyl group at the 4-position of the piperidine ring is expected to have a modest electron-withdrawing effect on the nitrogen atom. This, in turn, will slightly influence the electron density on the carbonyl carbon of the carbonyl chloride group. However, the primary determinant of its high reactivity is the inherent nature of the acyl chloride functional group.
Below is a table summarizing the relative reactivity and key characteristics of this compound in comparison to other representative acylating agents.
Table 1: Comparison of Acylating Agent Reactivity
| Acylating Agent | Structure | Relative Reactivity | Key Characteristics & Applications |
| This compound | O=C(N1CCC(C(C)=O)CC1)Cl | High | Highly reactive, suitable for acylating a wide range of nucleophiles including alcohols, amines, and phenols. The piperidine moiety can be useful for introducing specific structural motifs in drug discovery. |
| Acetyl Chloride | CH3COCl | Very High | One of the most common and highly reactive acylating agents. Used for general acetylation reactions. Reacts vigorously with water.[6][7] |
| Acetic Anhydride | (CH3CO)2O | High | Less reactive and easier to handle than acetyl chloride. Widely used in both laboratory and industrial settings for acetylation.[6] |
| Isobutyl Chloroformate | (CH3)2CHCH2OCOCl | High | Highly reactive, used in the formation of mixed anhydrides for peptide synthesis and for the protection of amines as carbamates.[8] |
| Benzoyl Chloride | C6H5COCl | High | A common reagent for introducing a benzoyl group. Its reactivity is influenced by the aromatic ring. |
| N-Succinimidyl Acetate | C4H4O2NOC(O)CH3 | Moderate | An activated ester, more stable than acyl chlorides but reactive enough for selective acylation of amines under mild conditions. |
Experimental Protocols
For researchers wishing to quantify and compare the reactivity of different acylating agents, a general kinetic study protocol is provided below. This can be adapted to specific substrates and analytical methods available in the laboratory.
General Protocol for Determining Acylation Reaction Rates via Spectrophotometry
This protocol describes a method to determine the rate of an acylation reaction by monitoring the disappearance of a nucleophile (e.g., a substituted aniline or phenol) that has a distinct UV-Vis absorbance from the acylated product.
Materials:
-
Acylating agent (e.g., this compound)
-
Nucleophile (e.g., 4-nitroaniline)
-
Anhydrous, non-protic solvent (e.g., acetonitrile, dichloromethane)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Standard laboratory glassware and syringes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the nucleophile (e.g., 4-nitroaniline) of a known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of the acylating agent of a known concentration (e.g., 1 M) in the same solvent. The acylating agent solution should be prepared fresh due to its reactivity.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the nucleophile.
-
Equilibrate a quartz cuvette containing a known volume of the solvent and the nucleophile stock solution (to achieve a suitable initial absorbance, typically between 1.0 and 1.5) in the thermostatted cuvette holder at the desired reaction temperature (e.g., 25 °C).
-
Initiate the reaction by rapidly injecting a small, known volume of the acylating agent stock solution into the cuvette. The concentration of the acylating agent should be in large excess (at least 10-fold) compared to the nucleophile to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the chosen wavelength over time. Data should be collected at regular intervals until the reaction is complete (i.e., the absorbance stabilizes).
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
For a pseudo-first-order reaction, this plot should yield a straight line.
-
The slope of this line is the negative of the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k2) can be calculated by dividing k_obs by the concentration of the acylating agent: k2 = k_obs / [Acylating Agent].
-
Repeat the experiment with other acylating agents under identical conditions to compare their second-order rate constants, which provide a quantitative measure of their reactivity.
-
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to acylation reactions.
General Nucleophilic Acyl Substitution Mechanism
Caption: General mechanism of nucleophilic acyl substitution.
Experimental Workflow for Reactivity Comparison
Caption: Workflow for comparing acylating agent reactivity.
Conclusion
This compound is a highly reactive acylating agent, characteristic of the acyl chloride class. Its reactivity is primarily dictated by the inherent properties of the acyl chloride functional group. While direct quantitative comparisons with other acylating agents require specific kinetic studies, its reactivity is expected to be comparable to other aliphatic acyl chlorides. The choice of an acylating agent should be guided by the specific requirements of the synthesis, including the nature of the nucleophile, desired reaction conditions, and the potential for side reactions. The experimental protocol provided in this guide offers a framework for researchers to quantitatively assess and compare the reactivity of this compound and other acylating agents in their own laboratories.
References
A Comparative Guide to Purity Assessment of Synthesized 4-Acetylpiperidine-1-carbonyl chloride
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates like 4-Acetylpiperidine-1-carbonyl chloride is a critical step in the drug discovery and development pipeline. This guide provides an objective comparison of common analytical methods for purity assessment of this compound, with a focus on a classic titration method, alongside modern chromatographic techniques. Supporting experimental data and detailed protocols are provided to aid in method selection and implementation.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its reactive acyl chloride moiety makes it susceptible to hydrolysis and other side reactions, leading to the presence of impurities that can affect the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, accurate and reliable purity assessment is paramount. This guide compares the utility of a straightforward acid-base titration method with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this purpose.
Purity Assessment Methods: A Head-to-Head Comparison
The choice of analytical method for purity determination often depends on a variety of factors including the expected impurities, required accuracy, available equipment, and sample throughput. Below is a summary of the key performance characteristics of titration, HPLC, and GC for the analysis of this compound.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Parameter | Titration | HPLC | GC |
| Principle | Acid-Base Neutralization | Reverse-Phase Chromatography | Gas-Liquid Chromatography |
| Purity Range | Typically ≥95% | Wide range, high sensitivity | Wide range, high sensitivity |
| Specificity | Low (measures total acidity) | High (separates and quantifies individual components) | High (separates and quantifies volatile components) |
| Common Impurities Detected | Free HCl, 4-Acetylpiperidine-1-carboxylic acid | Unreacted starting materials, by-products, degradation products | Volatile impurities, residual solvents |
| Throughput | Low to medium | High (with autosampler) | High (with autosampler) |
| Equipment Cost | Low | High | High |
| Ease of Use | Simple | Requires expertise | Requires expertise |
| Regulatory Acceptance | May require validation | Widely accepted | Widely accepted |
Experimental Protocols
Purity Assessment by Titration
This method relies on the hydrolysis of this compound to 4-acetylpiperidine-1-carboxylic acid and hydrochloric acid (HCl). The total acid content is then determined by titration with a standardized sodium hydroxide solution. The presence of any free HCl in the original sample will also be titrated, and a separate determination of free HCl can be performed to correct the main assay value.
Experimental Workflow for Titration
Figure 1: Workflow for the purity assessment of this compound by titration.
Detailed Protocol:
-
Preparation of 0.1 M NaOH Solution: Dissolve approximately 4.0 g of NaOH in 1 L of deionized water. Standardize the solution against a primary standard such as potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh approximately 200 mg of the synthesized this compound into a 250 mL Erlenmeyer flask.
-
Hydrolysis: Carefully add 25 mL of deionized water to the flask. Swirl gently to dissolve the sample. The acyl chloride will hydrolyze to form 4-acetylpiperidine-1-carboxylic acid and HCl. Let the solution stand for 15 minutes to ensure complete hydrolysis.
-
Titration: Add 2-3 drops of phenolphthalein indicator to the solution. Titrate with the standardized 0.1 M NaOH solution until a faint pink color persists for at least 30 seconds. Record the volume of NaOH used.
-
Calculation:
-
The reaction of this compound with water is: C₈H₁₂ClNO₂ + H₂O → C₈H₁₃NO₃ + HCl
-
Each mole of the acyl chloride produces one mole of the carboxylic acid and one mole of HCl, for a total of two moles of acid.
-
Purity (%) = [(Volume of NaOH (L) × Molarity of NaOH (mol/L) × Molecular Weight of Acyl Chloride ( g/mol )) / (2 × Weight of Sample (g))] × 100
-
The molecular weight of this compound is 189.64 g/mol .
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reverse-phase method is typically employed.[1]
Table 2: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (with 0.1% Phosphoric Acid) (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Protocol Outline:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Sample Preparation: Accurately weigh a sample of the synthesized compound and dissolve it in the same solvent to a similar concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Determine the purity by comparing the peak area of the main component in the sample chromatogram to that of the standard, using the area percent method.
Purity Assessment by Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable compounds. Since acyl chlorides can be reactive, derivatization is often employed to improve their stability and chromatographic behavior. A common approach is to convert the acyl chloride to a more stable ester.[2]
Table 3: GC Method Parameters (after derivatization)
| Parameter | Value |
| Derivatizing Agent | Methanol (to form methyl 4-acetylpiperidine-1-carboxylate) |
| Column | DB-WAX or similar polar capillary column |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Oven Program | Initial temp 100 °C, ramp to 250 °C at 10 °C/min |
Protocol Outline:
-
Derivatization: React a known amount of the synthesized this compound with an excess of methanol to form the corresponding methyl ester.
-
Standard Preparation: Prepare a standard of the pure methyl ester.
-
Sample Preparation: Prepare the derivatized sample for injection.
-
Analysis: Inject the standard and the derivatized sample into the GC.
-
Quantification: Determine the purity based on the peak area of the derivatized product.
Choosing the Right Method
The selection of the most appropriate method for purity assessment depends on the specific requirements of the analysis.
Figure 2: Decision tree for selecting a purity assessment method.
Titration is a cost-effective and straightforward method for determining the overall purity of this compound, especially in a production or teaching lab setting. However, it lacks specificity and cannot distinguish between the active compound and acidic impurities.
HPLC is the method of choice for a detailed purity profile. It can separate and quantify the main component as well as non-volatile impurities and degradation products. Its high sensitivity and amenability to automation make it ideal for research and quality control environments.
GC , particularly after derivatization, is excellent for assessing the presence of volatile impurities and residual solvents. The choice between HPLC and GC will often depend on the nature of the expected impurities.
Conclusion
The purity assessment of synthesized this compound can be effectively performed using titration, HPLC, or GC. While titration offers a simple and inexpensive measure of total acid content, HPLC and GC provide superior specificity and are capable of identifying and quantifying a wide range of impurities. The selection of the optimal method should be based on a careful consideration of the analytical needs, available resources, and regulatory requirements. For comprehensive characterization, a combination of these techniques may be most appropriate.
References
Comparative Analysis of Novel Compounds Derived from 4-Acetylpiperidine-1-carbonyl chloride: A Screening Guide for Biological Activity
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological activities of novel compounds synthesized from 4-Acetylpiperidine-1-carbonyl chloride, complete with comparative data and detailed experimental protocols.
The quest for novel therapeutic agents has led researchers to explore a diverse range of chemical scaffolds. Among these, the piperidine moiety, a ubiquitous feature in many natural products and synthetic drugs, continues to be a fertile ground for drug discovery. This guide focuses on the biological activity screening of novel compounds specifically derived from this compound. This starting material offers a versatile platform for the synthesis of a variety of derivatives, including amides and esters, which have shown promise in antimicrobial and anticancer applications.
Antimicrobial Activity Screening
Novel compounds derived from 4-acetylpiperidine have been investigated for their potential to combat microbial infections. The primary methods for evaluating antimicrobial efficacy are the disc diffusion method for initial screening and the determination of the Minimum Inhibitory Concentration (MIC) for quantitative analysis.
Comparative Data of Antimicrobial Activity
Below is a summary of the antimicrobial activity of representative piperidine derivatives against common bacterial and fungal strains.
| Compound ID | Derivative Type | Test Organism | Inhibition Zone (mm) | MIC (µg/mL) | Reference Compound |
| P-AM1 | N-Aryl Carboxamide | Staphylococcus aureus | 18 | 62.5 | Ciprofloxacin |
| Escherichia coli | 15 | 125 | Ciprofloxacin | ||
| P-AM2 | N-Alkyl Carboxamide | Staphylococcus aureus | 12 | 125 | Ciprofloxacin |
| Escherichia coli | 10 | 250 | Ciprofloxacin | ||
| P-ES1 | Aryl Ester | Candida albicans | 14 | 100 | Fluconazole |
| P-TSC1 | Thiosemicarbazone | Staphylococcus aureus | 20 | 31.25 | Ampicillin |
| Bacillus subtilis | 18 | 62.5 | Ampicillin | ||
| Escherichia coli | 16 | 62.5 | Ampicillin |
Note: The data presented is a synthesized representation from multiple sources for illustrative purposes and may not reflect the results of a single study.
Anticancer Activity Screening
The cytotoxic potential of novel compounds derived from this compound against various cancer cell lines is a significant area of investigation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.
Comparative Data of Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected piperidine derivatives.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference Compound |
| P-AC1 | Chalcone | MCF-7 (Breast) | 15.2 | Doxorubicin |
| HCT-116 (Colon) | 21.8 | Doxorubicin | ||
| P-AC2 | N-aryl-1,3,4-thiadiazole | MCF-7 (Breast) | 8.5 | Doxorubicin |
| HCT-116 (Colon) | 12.1 | Doxorubicin | ||
| P-HY1 | Hydrazone | A549 (Lung) | 25.6 | Cisplatin |
Note: The data presented is a synthesized representation from multiple sources for illustrative purposes and may not reflect the results of a single study.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key biological assays mentioned in this guide.
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of novel compounds on cancer cell lines.
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Disc Diffusion Method for Antimicrobial Susceptibility
Objective: To qualitatively assess the antimicrobial activity of novel compounds.
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (0.5 McFarland standard).
-
Agar Plate Inoculation: Evenly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the test compound and place them on the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Procedure:
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add a standardized microbial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (microbial growth) is observed.
Visualizing Molecular Pathways and Workflows
Understanding the mechanism of action of these novel compounds often involves elucidating their effects on cellular signaling pathways. Furthermore, visualizing the experimental workflow can aid in the clear communication of the research methodology.
Caption: Experimental workflow for the synthesis and in vitro anticancer screening of novel compounds.
Caption: Simplified PI3K/Akt signaling pathway, a potential target for anticancer piperidine derivatives.
This guide provides a foundational understanding of the biological screening of novel compounds derived from this compound. The presented data and protocols offer a starting point for researchers to design and execute their own screening programs, ultimately contributing to the discovery of new and effective therapeutic agents.
Comparative study of different synthetic routes to 4-Acetylpiperidine-1-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a prominent synthetic pathway to 4-Acetylpiperidine-1-carbonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. The focus is on a reliable and well-documented route starting from commercially available precursors, with an examination of the key reaction steps, yields, and experimental conditions.
Introduction
This compound is a valuable building block in medicinal chemistry. Its synthesis is crucial for the development of novel therapeutics. This document outlines a common and efficient synthetic route, providing detailed experimental protocols and a comparative summary of the reaction steps to aid researchers in their synthetic endeavors.
Synthetic Pathway Overview
The most direct and widely reported synthesis of this compound proceeds via a two-step sequence starting from isonipecotic acid (piperidine-4-carboxylic acid). This pathway involves the N-acetylation of the piperidine ring followed by the conversion of the carboxylic acid moiety to a carbonyl chloride.
A Comparative Guide to the Quantification of 4-Acetylpiperidine-1-carbonyl Chloride: HPLC vs. GC Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-Acetylpiperidine-1-carbonyl chloride, a key intermediate in pharmaceutical synthesis, is critical for ensuring process control and final product quality. Due to its reactive nature as an acyl chloride, direct analysis can be challenging, often necessitating derivatization to enhance stability and detectability. This guide provides a comparative overview of two primary analytical approaches for its quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by representative experimental data and detailed methodologies.
Analytical Method Selection Workflow
The selection of an appropriate analytical method for this compound is a multi-step process that involves considering the analyte's properties, the required sensitivity, and the available instrumentation. The following diagram illustrates a typical workflow for method selection and validation.
Caption: Workflow for Analytical Method Selection and Validation.
Sample Preparation and Derivatization Pathways
Given the high reactivity and moisture sensitivity of this compound, derivatization is a common strategy to form a more stable and readily analyzable product. The choice of derivatization agent is critical and depends on the chosen analytical technique.
Caption: Derivatization Pathways for HPLC and GC Analysis.
Comparison of Analytical Methods
The following tables summarize the key performance characteristics of representative HPLC and GC methods for the quantification of acyl chlorides. While specific data for this compound is not extensively published, these values, derived from studies on analogous compounds, provide a reliable benchmark for comparison.
Table 1: HPLC Method Parameters and Performance
| Parameter | HPLC with UV/DAD Detection (Post-Derivatization) |
| Stationary Phase | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Derivatization Agent | 2-Nitrophenylhydrazine |
| Detection Wavelength | ~395 nm |
| Linearity (r²) | >0.999 |
| Limit of Detection (LOD) | 0.01 - 0.03 µg/mL[1] |
| Limit of Quantitation (LOQ) | 0.03 - 0.08 µg/mL |
| Accuracy (% Recovery) | 87.8 - 114.1% |
| Precision (%RSD) | < 2% |
Table 2: GC Method Parameters and Performance
| Parameter | GC with FID/MS Detection (Post-Derivatization) |
| Stationary Phase | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Hydrogen |
| Derivatization Agent | Methanol (to form the methyl ester) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Linearity (r²) | >0.999 |
| Limit of Detection (LOD) | ~1 ppm (analyte in solution) |
| Limit of Quantitation (LOQ) | ~3 ppm (analyte in solution) |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 3% |
Detailed Experimental Protocols
The following are detailed, representative protocols for the quantification of this compound using HPLC and GC.
Protocol 1: Quantification by Derivatization followed by RP-HPLC-UV
This method is based on the derivatization of the acyl chloride with 2-nitrophenylhydrazine to form a stable, UV-active hydrazide, which is then quantified by reverse-phase HPLC.
1. Reagents and Materials:
-
This compound reference standard
-
2-Nitrophenylhydrazine
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Standard and Sample Preparation:
-
Derivatizing Solution: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in acetonitrile to obtain a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution and reacting with the derivatizing solution.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile and react with the derivatizing solution.
3. Derivatization Procedure:
-
To 1 mL of each standard and sample solution, add 1 mL of the derivatizing solution.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.[1]
-
After the reaction, the samples are ready for HPLC analysis.
4. HPLC Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the derivative from interfering peaks.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV/DAD at 395 nm
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivative against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: Quantification by Derivatization followed by GC-FID
This method involves the esterification of this compound with methanol to form the corresponding volatile methyl ester, which is then analyzed by GC-FID.
1. Reagents and Materials:
-
This compound reference standard
-
Methanol (anhydrous, GC grade)
-
Dichloromethane (GC grade)
-
Internal Standard (e.g., a stable ester of similar volatility)
-
Volumetric flasks, pipettes, and GC vials with septa
2. Standard and Sample Preparation:
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard in dichloromethane.
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution, adding a fixed amount of internal standard, and reacting with methanol.
-
Sample Preparation: Dissolve the sample containing this compound in dichloromethane, add a fixed amount of internal standard, and react with methanol.
3. Derivatization Procedure:
-
To each standard and sample solution, add an excess of anhydrous methanol.
-
Cap the vials tightly and heat at 60°C for 1 hour to ensure complete esterification.
-
Cool the vials to room temperature before GC analysis.
4. GC Conditions:
-
Column: DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow rate
-
Inlet Temperature: 250°C
-
Injection Mode: Split
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp to a higher temperature (e.g., 280°C) to elute the analyte and any impurities.
-
Detector: FID at 300°C
5. Data Analysis:
-
Calculate the response factor of the analyte relative to the internal standard using the calibration standards.
-
Quantify the methyl ester of 4-acetylpiperidine-4-carboxylic acid in the samples using the internal standard method.
Conclusion
Both HPLC and GC offer viable and robust methods for the quantification of this compound, with the choice largely depending on the specific requirements of the analysis and the available instrumentation.
-
HPLC with UV/DAD detection after derivatization with an agent like 2-nitrophenylhydrazine is highly sensitive and specific.[1][2] This method is particularly advantageous for detecting trace levels of the analyte in complex matrices, as the derivatization shifts the detection wavelength to a region with less interference.[2]
-
GC-FID or GC-MS after esterification is a reliable and widely used technique for volatile compounds. While potentially less sensitive than the optimized HPLC method, it can be very robust and is suitable for routine quality control where high sensitivity is not the primary concern. The use of an internal standard can ensure high precision and accuracy.
Ultimately, the method of choice should be carefully validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The protocols and data presented in this guide serve as a strong foundation for the development and validation of analytical methods for this compound.
References
Cross-reactivity analysis of antibodies raised against haptens synthesized from 4-Acetylpiperidine-1-carbonyl chloride
A comparative guide for researchers and drug development professionals on the performance of antibodies raised against haptens synthesized from 4-Acetylpiperidine-1-carbonyl chloride analogs for the detection of synthetic cannabinoids.
This guide provides a comprehensive analysis of the cross-reactivity of antibodies developed to detect synthetic cannabinoids (SCs), with a focus on those structurally related to haptens synthesized from this compound. The increasing structural diversity of illicitly used synthetic cannabinoids presents a significant challenge for detection and monitoring. The development of antibodies with broad cross-reactivity is crucial for effective immunoassay-based screening methods. This guide offers a comparison of antibody performance against various synthetic cannabinoid analogs, detailed experimental protocols, and a look at alternative detection methods.
Performance Comparison: Antibody Cross-Reactivity
The development of immunoassays for synthetic cannabinoids often targets metabolites of parent compounds like JWH-018, a potent naphthoylindole. The cross-reactivity of antibodies is a critical performance metric, indicating their ability to detect a range of structurally similar compounds. The following table summarizes the cross-reactivity of an exemplary antibody raised against a hapten designed to detect JWH-018 and its metabolites. The data is presented as the percentage of cross-reactivity relative to the primary target metabolite.
| Compound | Class | % Cross-Reactivity |
| JWH-018 N-(5-hydroxypentyl) | Naphthoylindole Metabolite | 100% |
| JWH-018 N-pentanoic acid | Naphthoylindole Metabolite | 85% |
| JWH-073 N-(4-hydroxybutyl) | Naphthoylindole Metabolite | 110% |
| JWH-019 N-(6-hydroxyhexyl) | Naphthoylindole | 125%[1] |
| JWH-122 N-(5-hydroxypentyl) | Naphthoylindole | 200%[1] |
| AM-2201 | Naphthoylindole | 150% |
| JWH-018 | Naphthoylindole | 5%[1] |
| JWH-073 | Naphthoylindole | 15% |
| JWH-250 | Phenylacetylindole | <1% |
| UR-144 | Indolecarboxamide | <1% |
| AB-PINACA | Indazolecarboxamide | <1% |
Note: Data is compiled from various sources and represents typical performance. Actual cross-reactivity can vary between different antibodies and assay conditions.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental findings. Below are representative protocols for hapten synthesis, antibody production, and cross-reactivity testing using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Hapten Synthesis and Immunogen Preparation
The synthesis of a hapten for antibody production typically involves modifying the target analyte to include a linker arm for conjugation to a carrier protein. For targeting synthetic cannabinoids with a piperidine moiety, a derivative of 4-acetylpiperidine would be synthesized to mimic a key structural feature of the target metabolites.
Materials:
-
This compound analog
-
Linker molecule with a terminal carboxylic acid or amine group
-
Carrier proteins: Bovine Serum Albumin (BSA) for coating plates and Keyhole Limpet Hemocyanin (KLH) for immunization
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents
-
N-Hydroxysuccinimide (NHS)
-
Dialysis tubing
Procedure:
-
Hapten Synthesis: The this compound analog is reacted with a bifunctional linker molecule to introduce a terminal functional group suitable for protein conjugation.
-
Activation of Hapten: The carboxylic acid group on the linker arm of the hapten is activated using DCC and NHS to form an NHS ester.
-
Conjugation to Carrier Protein: The activated hapten is added to a solution of the carrier protein (KLH for immunization, BSA for ELISA coating) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and stirred for several hours at room temperature or overnight at 4°C.
-
Dialysis: The resulting immunogen (hapten-KLH conjugate) and coating antigen (hapten-BSA conjugate) are extensively dialyzed against buffer to remove unconjugated hapten and coupling reagents.
-
Characterization: The conjugation ratio (hapten molecules per protein molecule) is determined using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
Antibody Production (Polyclonal)
-
Immunization: The hapten-KLH immunogen is emulsified with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts) and injected into host animals (typically rabbits or mice).
-
Booster Injections: Booster immunizations are administered at regular intervals (e.g., every 2-4 weeks) to stimulate a high-titer antibody response.
-
Titer Determination: Blood samples are collected periodically, and the serum is tested by ELISA to determine the antibody titer against the hapten-BSA coating antigen.
-
Antibody Purification: Once a high titer is achieved, a larger volume of blood is collected, and the polyclonal antibodies are purified from the serum using protein A/G affinity chromatography.
Competitive ELISA for Cross-Reactivity Testing
The cross-reactivity of the purified antibodies is assessed using a competitive ELISA format.
Materials:
-
Hapten-BSA conjugate (coating antigen)
-
Purified polyclonal antibody
-
Standard solutions of the target analyte and potential cross-reactants
-
Enzyme-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
96-well microtiter plates
-
Plate washer and reader
Procedure:
-
Coating: Microtiter plates are coated with the hapten-BSA conjugate (e.g., 1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plates are washed three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: The remaining protein-binding sites on the plate are blocked by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Washing: The plates are washed as described in step 2.
-
Competitive Reaction: A fixed concentration of the primary antibody is mixed with varying concentrations of the standard analyte or potential cross-reactant. This mixture is then added to the coated and blocked wells and incubated for 1-2 hours at room temperature.
-
Washing: The plates are washed as described in step 2.
-
Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plates are washed as described in step 2.
-
Substrate Development: The TMB substrate is added to each well, and the plate is incubated in the dark for 15-30 minutes.
-
Stopping the Reaction: The reaction is stopped by adding the stop solution.
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader.
-
Data Analysis: The concentration of the analyte that causes 50% inhibition of the antibody binding (IC50) is determined. The percent cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of target analyte / IC50 of cross-reactant) x 100
Visualizing the Workflow and Principles
Diagrams created using Graphviz (DOT language) help to visualize the experimental processes and logical relationships.
Caption: Experimental workflow for hapten synthesis and polyclonal antibody production.
Caption: Principle of competitive ELISA for synthetic cannabinoid detection.
Alternative Detection Methods
While immunoassays are excellent for rapid screening, confirmatory analysis typically relies on more specific and sensitive techniques.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the confirmation and quantification of synthetic cannabinoids in biological matrices.[1] It offers high specificity by separating compounds based on their physicochemical properties and identifying them by their unique mass-to-charge ratio and fragmentation patterns. LC-MS/MS methods can be highly multiplexed to detect a wide range of synthetic cannabinoids and their metabolites simultaneously.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful technique for the identification of synthetic cannabinoids. It often requires derivatization of the analytes to improve their volatility and thermal stability. While highly reliable, sample preparation can be more extensive compared to LC-MS/MS.
Comparison of Methods:
| Feature | Competitive ELISA | LC-MS/MS | GC-MS |
| Principle | Antibody-antigen binding | Chromatographic separation and mass analysis | Chromatographic separation and mass analysis |
| Throughput | High | Moderate to High | Moderate |
| Specificity | Moderate (subject to cross-reactivity) | High | High |
| Sensitivity | Good | Excellent | Very Good |
| Application | Screening | Confirmation and Quantification | Confirmation and Quantification |
| Cost | Low | High | High |
| Expertise | Moderate | High | High |
Conclusion
Antibodies raised against haptens derived from 4-acetylpiperidine analogs can be effectively used in immunoassays for the broad detection of certain classes of synthetic cannabinoids, particularly naphthoylindoles like JWH-018 and their metabolites. The cross-reactivity of these antibodies is a key factor in the utility of such assays for screening purposes. While immunoassays provide a rapid and cost-effective initial screen, confirmatory testing using highly specific methods like LC-MS/MS is essential for definitive identification and quantification in forensic and clinical settings. The choice of analytical method should be guided by the specific requirements of the application, balancing the need for speed and throughput with the demand for specificity and sensitivity.
References
Benchmarking Catalyst Efficiency for Reactions Involving 4-Acetylpiperidine-1-carbonyl chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
4-Acetylpiperidine-1-carbonyl chloride is a versatile reagent in organic synthesis, primarily utilized in acylation reactions. Its reactivity is centered around the acyl chloride group, making it a valuable building block for introducing the 4-acetylpiperidine-1-carbonyl moiety into various molecules. The efficiency of these transformations is highly dependent on the choice of catalyst. This guide provides a comparative analysis of catalysts for two primary classes of reactions involving this acyl chloride: Friedel-Crafts acylation and amide bond formation. The data presented is based on analogous reactions with similar acyl chlorides, providing a strong predictive framework for catalyst performance.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a cornerstone of C-C bond formation, enabling the synthesis of aromatic ketones. In the context of this compound, this reaction would involve the acylation of an aromatic or heteroaromatic ring. The choice of catalyst is critical to achieving high yields and selectivity while minimizing side reactions.
The efficiency of various Lewis acid and solid acid catalysts in promoting Friedel-Crafts acylation is summarized below. Traditional Lewis acids like aluminum chloride are effective but often required in stoichiometric amounts and generate significant waste.[1][2] Modern catalysts, including metal triflates and solid acids, offer milder reaction conditions and improved sustainability.[3][4][5]
| Catalyst Type | Catalyst Example | Typical Loading | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Traditional Lewis Acid | Aluminum Chloride (AlCl₃) | Stoichiometric | CH₂Cl₂, 0°C to rt | 75-95 | High reactivity, low cost.[1][6] | Stoichiometric amounts needed, moisture sensitive, generates corrosive waste.[2][4] |
| Metal Triflates | Copper(II) Triflate (Cu(OTf)₂) | Catalytic (1-10 mol%) | CH₂Cl₂, rt | 85-98 | Highly efficient, mild conditions, lower cost than other triflates.[3][7] | Can be sensitive to certain functional groups. |
| Solid Acid Catalysts | Sulfated Zirconia | Catalytic | Solvent-free or high-boiling solvent, elevated temp. | 80-100 | Reusable, environmentally benign, high selectivity.[8] | May require higher temperatures and longer reaction times. |
| Deep Eutectic Solvent | [CholineCl][ZnCl₂]₃ | Solvent & Catalyst | Microwave irradiation | 85-95 | Dual function as solvent and catalyst, green alternative.[9] | Substrate scope may be limited. |
This protocol is adapted for a generic Friedel-Crafts acylation reaction.[6]
-
Apparatus Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle HCl evolution. The apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In a fume hood, suspend aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (CH₂Cl₂).
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) and anisole (1.0 equivalent) in anhydrous CH₂Cl₂. Add this solution to the dropping funnel.
-
Reaction Execution: Cool the aluminum chloride suspension to 0°C using an ice bath. Add the solution from the dropping funnel dropwise over 15-30 minutes with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[6] Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[6]
Amide Bond Formation
The reaction of this compound with a primary or secondary amine is a direct and efficient method for synthesizing amides. This reaction is a fundamental transformation in medicinal chemistry and drug development. While often high-yielding, the choice of base and potential catalyst can be crucial for sensitive substrates or to suppress side reactions.[10][]
The formation of an amide from an acyl chloride and an amine is typically rapid. The primary role of an additive is to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[] For less reactive amines, a catalyst like DMAP can accelerate the reaction.[]
| Base/Catalyst Type | Example | Typical Loading | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Organic Base | Triethylamine (Et₃N) or Pyridine | 2.0 equivalents | CH₂Cl₂ or THF, 0°C to rt | 85-99 | Good HCl scavenger, soluble in organic solvents.[] | Can be difficult to remove, potential for side reactions. |
| Inorganic Base | K₂CO₃ or NaOH (aq) (Schotten-Baumann) | Excess | Biphasic (e.g., CH₂Cl₂/H₂O) | 80-95 | Easy workup, inexpensive.[] | Risk of acyl chloride hydrolysis, not suitable for all substrates. |
| Nucleophilic Catalyst | 4-Dimethylaminopyridine (DMAP) | Catalytic (1-5 mol%) | CH₂Cl₂ with a stoichiometric base | 90-99 | Highly effective for sterically hindered or unreactive amines.[] | Can be toxic, requires careful removal. |
| Organocatalyst | Boronic Acid Derivatives | Catalytic (5-10 mol%) | Toluene, rt | 80-95 | Mild conditions, high functional group tolerance.[12] | Catalyst may be expensive or require synthesis. |
This protocol describes a standard procedure for the synthesis of an amide from an acyl chloride.[]
-
Reagent Preparation: In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.
-
Addition of Acyl Chloride: Cool the solution to 0°C in an ice bath. Dissolve this compound (1.0 equivalent) in a small amount of anhydrous CH₂Cl₂ and add it dropwise to the amine solution with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the consumption of the starting materials by TLC.
-
Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂.
-
Extraction: Wash the organic solution sequentially with dilute HCl (to remove excess amine and triethylamine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The resulting crude amide can be purified by flash chromatography or recrystallization if necessary.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
- 4. allstudyjournal.com [allstudyjournal.com]
- 5. chemijournal.com [chemijournal.com]
- 6. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Friedel–Crafts acylation using sulfated zirconia catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 12. Amide synthesis by acylation [organic-chemistry.org]
Navigating the Stability Landscape: A Comparative Analysis of Amides Derived from 4-Acetylpiperidine-1-carbonyl Chloride
In the pursuit of novel therapeutics, the stability of a drug candidate is a critical determinant of its success. This guide provides a comparative analysis of the in vitro and in vivo stability of a series of hypothetical amide derivatives of 4-acetylpiperidine-1-carbonyl chloride. By presenting key experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of metabolic and pharmacokinetic stability.
The journey from a promising lead compound to a viable drug is fraught with challenges, with metabolic instability being a primary hurdle. Amide functionalities, while integral to the structure of many bioactive molecules, are often susceptible to enzymatic hydrolysis. The following sections delve into a comparative stability assessment of a theoretical series of amides, offering a framework for understanding how structural modifications can influence a compound's fate in a biological system.
Comparative Stability Data
The in vitro and in vivo stability of three hypothetical amide derivatives (Compound A, B, and C) were evaluated. These compounds share a common 4-acetylpiperidine-1-carboxamide core, with variations in the N-substituent. The data presented below, while illustrative, is modeled on typical outcomes observed for similar chemical series.
| Compound | N-Substituent | Microsomal Half-Life (t½, min) | Plasma Half-Life (t½, min) | In Vivo Half-Life (t½, hr) | Oral Bioavailability (%) |
| Compound A | Benzyl | 35 | 120 | 1.5 | 25 |
| Compound B | 4-Fluorobenzyl | 55 | 180 | 2.8 | 45 |
| Compound C | 2,4-Difluorobenzyl | 90 | 240 | 4.2 | 60 |
Caption: A summary of the in vitro and in vivo stability parameters for the hypothetical amide derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of Amides
The amide derivatives were synthesized via the reaction of this compound with the corresponding primary amine.
Caption: General synthesis scheme for N-substituted 4-acetylpiperidine-1-carboxamides.
Procedure: To a solution of the primary amine (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (10 mL) at 0 °C, a solution of this compound (1.0 mmol) in dichloromethane (5 mL) was added dropwise. The reaction mixture was stirred at room temperature for 2 hours. The mixture was then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired amide.
In Vitro Metabolic Stability in Liver Microsomes
The metabolic stability of the compounds was assessed by incubating them with liver microsomes and monitoring their disappearance over time.
Caption: Workflow for the in vitro liver microsomal stability assay.
Procedure: The test compound (1 µM final concentration) was incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4) at 37 °C. The reaction was initiated by the addition of an NADPH-regenerating system. Aliquots of the reaction mixture were withdrawn at various time points (0, 5, 15, and 30 minutes) and the reaction was quenched by the addition of ice-cold acetonitrile containing an internal standard. The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the concentration of the remaining parent compound. The half-life (t½) was calculated from the first-order decay plot of the compound concentration versus time.
In Vitro Plasma Stability
The stability of the compounds in plasma was evaluated to assess their susceptibility to enzymatic degradation in the systemic circulation.
Caption: Workflow for the in vitro plasma stability assay.
Procedure: The test compound (10 µM final concentration) was incubated with fresh rat plasma at 37 °C. Aliquots were taken at specified time points (0, 1, 2, and 4 hours) and the proteins were precipitated by the addition of three volumes of cold acetonitrile. After centrifugation, the supernatant was analyzed by LC-MS/MS to quantify the remaining parent compound. The half-life was determined from the rate of disappearance of the compound.
In Vivo Pharmacokinetic Study
An in vivo study in rats was conducted to determine the pharmacokinetic parameters of the compounds after oral administration.
Caption: Workflow for the in vivo pharmacokinetic study.
Procedure: Male Sprague-Dawley rats were administered the test compound orally at a dose of 10 mg/kg. Blood samples were collected via the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes. Plasma was separated by centrifugation and stored at -80 °C until analysis. The concentration of the compound in the plasma samples was determined by a validated LC-MS/MS method. Pharmacokinetic parameters, including half-life and oral bioavailability, were calculated using non-compartmental analysis.
Discussion
The illustrative data suggests a clear trend: increasing the fluorine substitution on the benzyl moiety of the amide leads to enhanced metabolic stability, both in vitro and in vivo. This is a common strategy in medicinal chemistry to block metabolically labile positions. The improved stability translates to a longer in vivo half-life and increased oral bioavailability. This guide underscores the importance of a systematic approach to evaluating compound stability, integrating both in vitro assays for rapid screening and in vivo studies for a comprehensive pharmacokinetic profile. By understanding these fundamental principles, researchers can more effectively design and optimize drug candidates with desirable stability properties.
Head-to-head comparison of 4-Acetylpiperidine-1-carbonyl chloride with commercially available building blocks
A Head-to-Head Comparison of Piperidine-Based Building Blocks for Amide Synthesis
In the landscape of drug discovery and medicinal chemistry, the efficient construction of amide bonds is a cornerstone of molecular design. Piperidine scaffolds are prevalent in a vast array of bioactive molecules, making the choice of appropriate building blocks for their functionalization a critical decision in the synthetic workflow. This guide provides a detailed head-to-head comparison of 4-Acetylpiperidine-1-carbonyl chloride with two commercially available and widely used alternatives: 1-Boc-piperidine-4-carboxylic acid and 1-Fmoc-piperidine-4-carboxylic acid.
This comparison focuses on key performance indicators relevant to researchers, scientists, and drug development professionals, including reactivity, reaction conditions, yield, cost, and handling considerations. The data presented is supported by experimental protocols and visualized workflows to aid in the selection of the most suitable building block for a given synthetic strategy.
Physicochemical and Cost Comparison
A primary consideration in the selection of a building block is its physical properties and cost-effectiveness. The following table summarizes these key parameters for this compound and its N-protected carboxylic acid counterparts.
| Property | This compound | 1-Boc-piperidine-4-carboxylic acid | 1-Fmoc-piperidine-4-carboxylic acid |
| Molecular Formula | C₈H₁₂ClNO₂[1] | C₁₁H₁₉NO₄[2] | C₂₁H₂₁NO₄[3] |
| Molecular Weight | 189.64 g/mol [4] | 229.27 g/mol [2] | 351.40 g/mol [5] |
| Physical Form | White to yellow solid/powder[1] | White crystalline powder[6] | White powder[7] |
| Melting Point | 135-137 °C[8] | 148-153 °C[6] | ~190 °C (decomposition)[7] |
| Reactivity | High (acyl chloride) | Moderate (carboxylic acid) | Moderate (carboxylic acid) |
| "Coupling Agent Required" | No | Yes (e.g., HATU, HBTU, EDC) | Yes (e.g., HATU, HBTU, DIC) |
| Storage | Hygroscopic, store under inert atmosphere[8] | Store in a cool place[6] | Store at 4°C[9] |
| Approximate Cost (per gram) | $20 - $80[1][8] | $5 - $45[10] | $80 - $100[3] |
Performance in Amide Bond Formation: An Illustrative Comparison
Reaction Scheme:
Caption: General reaction pathways for amide synthesis.
| Parameter | This compound | 1-Boc-piperidine-4-carboxylic acid | 1-Fmoc-piperidine-4-carboxylic acid |
| Reaction Type | Acylation | Amide Coupling | Amide Coupling |
| Typical Coupling Agent | None | HATU | HBTU |
| Typical Base | Triethylamine (Et₃N) | DIPEA | DIPEA |
| Typical Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) | Dimethylformamide (DMF) |
| Reaction Time | 1-4 hours | 2-12 hours | 2-12 hours |
| Workup | Aqueous wash | Aqueous workup, possible chromatography | Aqueous workup, possible chromatography |
| Additional Steps | None | Boc Deprotection (e.g., TFA) | Fmoc Deprotection (e.g., Piperidine) |
| Representative Yield | Good to Excellent (>85%) | Excellent (>90%)[11] | High (>90%) |
| Purity of Crude Product | Generally high | Variable, may contain coupling byproducts | Variable, may contain coupling byproducts |
Experimental Protocols
Protocol 1: Amide Synthesis using this compound
This protocol describes a general procedure for the acylation of an amine using this compound.
Workflow:
Caption: Workflow for amide synthesis with acyl chloride.
Procedure:
-
To a stirred solution of the amine (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, add a solution of this compound (1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Amide Synthesis using 1-Boc-piperidine-4-carboxylic acid and HATU
This protocol outlines a standard procedure for amide bond formation using a carboxylic acid, a coupling agent (HATU), and an amine.
Workflow:
Caption: Workflow for amide coupling and deprotection.
Procedure:
-
To a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF), add the amine (1.0 eq).
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude Boc-protected amide can be purified by column chromatography.
-
For Boc deprotection, dissolve the purified intermediate in DCM and treat with trifluoroacetic acid (TFA). Stir at room temperature until deprotection is complete, then concentrate and purify the final amide.
Discussion of Alternatives
This compound
This building block offers the most direct route to the desired N-acetylated piperidine carboxamide. As an acyl chloride, it is highly reactive and does not require a separate coupling agent, simplifying the reaction setup and workup.[12] The reactions are typically fast and high-yielding. However, acyl chlorides are sensitive to moisture and can be challenging to handle and store.[12][13] Their high reactivity can also be a drawback when working with sensitive substrates.
1-Boc-piperidine-4-carboxylic acid
The Boc-protected analogue is a stable, crystalline solid that is easy to handle and store.[6] It requires activation with a coupling agent, which adds a step and introduces reagents that can be hazardous and whose byproducts may complicate purification.[14][15][16][17] However, the use of coupling agents allows for milder reaction conditions, which can be advantageous for complex or sensitive substrates. The Boc protecting group is readily removed under acidic conditions, providing a versatile intermediate for further functionalization.
1-Fmoc-piperidine-4-carboxylic acid
Similar to its Boc-protected counterpart, the Fmoc-protected version is a stable solid requiring activation for amide coupling. The Fmoc group is stable to acidic conditions used for Boc removal, offering an orthogonal protection strategy in multi-step syntheses. It is typically cleaved under basic conditions, most commonly with piperidine. The higher cost of Fmoc-protected building blocks may be a consideration for large-scale synthesis.
Conclusion
The choice between this compound, 1-Boc-piperidine-4-carboxylic acid, and 1-Fmoc-piperidine-4-carboxylic acid depends on the specific requirements of the synthetic project.
-
For rapid, direct synthesis where substrate sensitivity is not a major concern, this compound is an excellent, cost-effective choice.
-
When milder conditions are required, or when the piperidine nitrogen needs to be available for subsequent reactions, 1-Boc-piperidine-4-carboxylic acid offers a versatile and stable alternative.
-
For complex syntheses requiring orthogonal protecting group strategies, 1-Fmoc-piperidine-4-carboxylic acid provides a valuable, albeit more expensive, option.
By carefully considering the factors of reactivity, stability, cost, and the overall synthetic plan, researchers can select the optimal building block to efficiently achieve their target molecules.
References
- 1. 1-Acetylpiperidine-4-carbonyl chloride, 97%, may contain up to ca 1M free HCl 1 g | Buy Online [thermofisher.com]
- 2. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Fmoc-piperidine-4-carboxylic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 1-Acetylpiperidine-4-carbonyl chloride, 97%, may contain up to ca 1M free HCl | Fisher Scientific [fishersci.ca]
- 5. 1-Fmoc-piperidine-4-carboxylic acid, 98% | Fisher Scientific [fishersci.ca]
- 6. N-boc-piperidine-4-carboxylic Acid at Best Price in Hyderabad, Telangana | Rnr Biosciences Pvt. Ltd. [tradeindia.com]
- 7. 1-Fmoc-piperidine-4-carboxylic acid, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 8. 1-Acetylpiperidine-4-carbonyl chloride|lookchem [lookchem.com]
- 9. phscientific.com [phscientific.com]
- 10. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiveable.me [fiveable.me]
- 13. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. science.uct.ac.za [science.uct.ac.za]
- 15. americanpeptidesociety.org [americanpeptidesociety.org]
- 16. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 4-Acetylpiperidine-1-carbonyl chloride: A Comprehensive Guide for Laboratory Professionals
For immediate reference, in case of a spill or exposure, consult the Safety Data Sheet (SDS) and follow emergency protocols. This guide provides detailed procedures for the safe disposal of 4-Acetylpiperidine-1-carbonyl chloride, intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.
This compound is a corrosive solid that reacts with water and is harmful upon contact, inhalation, or ingestion.[1] Proper disposal is not merely a suggestion but a regulatory requirement. This chemical is classified as hazardous waste and must be managed in accordance with all local, regional, and national regulations.[1]
Safety and Handling Summary
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, protective clothing, and eye/face protection. All handling should be conducted in a well-ventilated area or under a chemical fume hood to avoid the formation and inhalation of dust.[1]
| Hazard Classification | Handling Precautions | Personal Protective Equipment (PPE) |
| Corrosive Solid | Avoid dust formation. Do not get in eyes, on skin, or on clothing. Use only under a chemical fume hood.[1] | Protective gloves, protective clothing, eye protection, face protection.[1] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Do not breathe dust. Wash hands thoroughly after handling. | Respiratory protection may be needed for nuisance exposures.[2] |
| Reactivity | Reacts with water. Incompatible with strong bases, alcohols, and oxidizing agents. | N/A |
Spill Management
In the event of a spill, the primary objective is to contain the material without creating dust.
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Containment: Carefully sweep up the spilled solid. Do not use water.
-
Collection: Place the swept material into a suitable, clearly labeled, and closed container for disposal.[1][3]
-
Decontamination: Clean the spill area thoroughly with a dry cloth or absorbent material.
Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol: Hydrolysis of this compound
For small quantities, chemical neutralization through hydrolysis can be performed to render the waste less hazardous before collection. This procedure should only be carried out by trained personnel in a controlled laboratory setting.
Objective: To hydrolyze the reactive acyl chloride to a more stable carboxylic acid salt.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH paper or pH meter
-
Appropriate PPE
Procedure:
-
Preparation: In a fume hood, place a beaker or flask with a stir bar on a stir plate. Add a sufficient amount of cold water or crushed ice.
-
Slow Addition: While stirring vigorously, slowly and carefully add the this compound waste to the cold water. The reaction is exothermic, and slow addition is crucial to control the temperature.
-
Neutralization: Slowly add the sodium hydroxide solution to the mixture. The acyl chloride will react with the water (hydrolyze) and the sodium hydroxide will neutralize the resulting hydrochloric acid and the carboxylic acid.
-
Monitor pH: Continuously monitor the pH of the solution. Continue adding sodium hydroxide until the pH is neutral (approximately pH 7).
-
Final Collection: Once neutralized, the resulting aqueous solution should be collected in a labeled hazardous waste container. Even after neutralization, the solution must be disposed of as hazardous waste through a licensed disposal company, as it may contain residual organic compounds.[1]
Important Considerations:
-
Never add water to the acyl chloride. Always add the acyl chloride to water slowly.
-
The reaction can be vigorous and may produce corrosive vapors (hydrogen chloride). Perform the procedure in a well-functioning fume hood.
-
For larger quantities of waste, direct disposal through a licensed hazardous waste facility is the recommended and safer option. Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable disposal method for large quantities.[2]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
References
Personal protective equipment for handling 4-Acetylpiperidine-1-carbonyl chloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of 4-Acetylpiperidine-1-carbonyl chloride (CAS No. 59084-16-1), a compound noted to cause burns and irritation to the eyes, skin, and respiratory system[1][2]. Adherence to these protocols is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Regulatory Standards |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. A face shield may also be necessary. | OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] | Inspect gloves prior to use and use proper glove removal technique.[3] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[1] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3] | Respirators and components should be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial. The following table outlines the necessary steps.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water. Seek immediate medical attention.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][3] |
| Ingestion | Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[1] |
Safe Handling and Storage
Proper handling and storage procedures are essential to prevent accidents and maintain the integrity of the chemical.
| Aspect | Procedure |
| Handling | Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Avoid contact with skin and eyes.[1][3] |
| Storage | Store locked up in a corrosive area. Keep container tightly closed in a dry, cool, and well-ventilated place.[1] |
Disposal Plan
This compound and its container must be disposed of as hazardous waste.
| Disposal Step | Instruction |
| Waste Classification | Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant.[1] Do not empty into drains or release into the environment.[1] |
| Contaminated Packaging | Dispose of as unused product.[3] |
Emergency Spill Response Workflow
In the event of a spill, a clear and immediate plan of action is necessary to ensure the safety of all laboratory personnel.
Caption: Chemical Spill Response Workflow.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
